13-Methyltetradecanoic Acid
Description
13-Methyltetradecanoic acid has been reported in Streptomyces manipurensis, Chondrosia reniformis, and other organisms with data available.
This compound is a branched-chain saturated fatty acid that is comprised of tetradecanoic acid with a methyl group on the carbon in the thirteenth position.
Structure
3D Structure
Properties
IUPAC Name |
13-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYQVNGROEVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179552 | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2485-71-4, 50973-09-6 | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 13-Methylmyristic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13-METHYLTETRADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Unveiling 13-Methyltetradecanoic Acid: A Comprehensive Technical Guide on its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD), a branched-chain fatty acid, has garnered significant scientific interest due to its potential therapeutic properties, particularly its pro-apoptotic effects on cancer cells. This technical guide provides an in-depth exploration of the natural origins and discovery of this intriguing molecule. It summarizes its presence across various biological systems, details the seminal findings that brought it to the forefront of research, and presents key experimental methodologies for its study.
Introduction
This compound, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl group at the 13th carbon position.[1] Unlike many common fatty acids, it is not synthesized by the human body.[2][3] Its discovery and subsequent investigation have revealed a fascinating intersection of microbiology, natural product chemistry, and oncology. This document serves as a comprehensive resource for professionals seeking to understand the foundational knowledge surrounding 13-MTD.
Discovery: From a Fermented Soybean Product to a Potential Anticancer Agent
The discovery of this compound as a bioactive compound is intrinsically linked to a traditional Chinese soy fermentation product named Yang Zhen Hua 851.[2] In 1985, this product, developed by Pentagenic Pharmaceuticals, began to be used as an alternative to traditional chemotherapy, with many patients reporting improvements in their conditions.[2] Subsequent research aimed at identifying the active anticancer component within Yang Zhen Hua 851 led to the isolation and identification of this compound as the most abundant and potent fatty acid responsible for its tumor-fighting properties.[2] This pivotal discovery opened the door for further scientific investigation into its mechanisms of action and potential as a chemotherapeutic agent.[2]
Natural Sources of this compound
This compound is found in a diverse range of natural sources, spanning from microorganisms to marine invertebrates and plants. Its presence is often associated with specific metabolic pathways within these organisms.
Bacterial Kingdom
Bacteria are a primary source of 13-MTD. It is a common component of the cell membranes of various bacterial species, where branched-chain fatty acids play a crucial role in maintaining membrane fluidity.
-
Streptomyces species: Several species within the Streptomyces genus, such as Streptomyces indicus and Streptomyces manipurensis, are known to produce 13-MTD.[1][4]
-
Stenotrophomonas maltophilia : The bacterial strain used in the fermentation of Yang Zhen Hua 851, assigned ATCC 202105, was identified as a source of 13-methyl-tetradecanoic acid.[3]
-
General Presence: Iso- and anteiso-fatty acids are considered taxonomic markers for many bacterial species.[5]
Marine Organisms
A variety of marine invertebrates have been found to contain this compound, often as a constituent of their lipid profiles.
-
Sponges: Several species of marine sponges, including Agelas conifera, Amphimedon compressa, Callyspongia fallax, Erylus formosus, and Myrmekioderma rea, have been identified as natural sources of this fatty acid.[4] A related compound, (+/-)-2-methoxy-13-methyltetradecanoic acid, was identified in the sponge Amphimedon complanata.[6]
-
Chondrosia reniformis : This sponge species has also been reported to contain this compound.[1]
Plant Kingdom
While less common than in bacteria, 13-MTD has been identified in some plant species.
-
Medicago sativa (Alfalfa): This common forage crop is a known plant source of this compound.[4]
-
Paeonia lactiflora (Chinese peony): This flowering plant also contains 13-MTD.[4]
-
Pinus sibirica (Siberian pine): This species of pine tree is another documented source.[4]
Mammalian Sources
Although not synthesized de novo in humans, this compound can be found in some mammalian tissues and fluids, likely originating from dietary intake and the gut microbiome.[3]
-
Bovine and Human Milk: Both have been reported to contain 13-MTD.[3]
-
Ox and Sheep Depot Fats: This fatty acid is also present in the fat stores of these animals.[3]
Quantitative Data on Natural Occurrence
| Kingdom | Phylum/Division | Class/Order | Genus/Species | Common Name | Reference |
| Bacteria | Actinobacteria | Actinomycetales | Streptomyces indicus | - | [4] |
| Streptomyces manipurensis | - | [1][4] | |||
| Proteobacteria | Xanthomonadales | Stenotrophomonas maltophilia | - | [3] | |
| Animalia | Porifera | Demospongiae | Agelas conifera | - | [4] |
| Amphimedon compressa | - | [4] | |||
| Amphimedon complanata | - | [6] | |||
| Callyspongia fallax | - | [4] | |||
| Chondrosia reniformis | - | [1] | |||
| Erylus formosus | - | [4] | |||
| Myrmekioderma rea | - | [4] | |||
| Plantae | Tracheophyta | Magnoliopsida | Medicago sativa | Alfalfa | [4] |
| Paeonia lactiflora | Chinese peony | [4] | |||
| Pinopsida | Pinus sibirica | Siberian pine | [4] |
Experimental Protocols
The study of this compound involves its isolation from natural sources, chemical synthesis for producing larger quantities, and various analytical techniques for its characterization and quantification.
Isolation from Natural Sources
The isolation of 13-MTD from complex biological matrices typically involves lipid extraction followed by chromatographic separation.
General Workflow for Isolation:
Caption: General workflow for the isolation of 13-MTD.
A common method for extracting total fatty acids from bacterial cultures involves a one-step extraction and methylation process.
Protocol for Total Fatty Acid Extraction and Methylation from Bacteria: [7]
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Lysis and Methylation: Resuspend the cell pellet in a solution of methanol (B129727) and acetyl chloride. This mixture lyses the cells and catalyzes the transesterification of fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction: Add hexane (B92381) to the mixture to extract the FAMEs.
-
Phase Separation: Centrifuge the mixture to separate the hexane layer (containing FAMEs) from the aqueous layer.
-
Analysis: Analyze the hexane layer directly by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Chemical Synthesis
Chemical synthesis provides a reliable method for obtaining pure this compound for research purposes. One documented method is the Wittig reaction.[8][9]
Synthetic Pathway via Wittig Reaction:
Caption: Synthetic route to 13-MTD via the Wittig reaction.
Quantification Methods
Accurate quantification of 13-MTD is crucial for studying its biological roles. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the most common techniques.
General Protocol for GC-MS Quantification of Fatty Acids: [7]
-
Sample Preparation: Extract and convert fatty acids to their more volatile methyl esters (FAMEs) as described in section 5.1.
-
Internal Standard: Add a known amount of an internal standard (e.g., heptadecanoic acid) to the sample before extraction to correct for variations in extraction efficiency and injection volume.
-
GC Separation: Inject the FAMEs mixture onto a GC column. The different FAMEs will separate based on their boiling points and interactions with the stationary phase.
-
MS Detection and Quantification: As the FAMEs elute from the GC column, they are ionized and detected by a mass spectrometer. The abundance of the specific ion corresponding to 13-methyltetradecanoate (B1259418) is measured and compared to the internal standard to determine its concentration.
UPLC/MS Method for Fatty Acid Quantification: [10]
A simple and reliable method for the quantitative measurement of fatty acid content in bacterial biomass without prior derivatization using ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) has also been developed.
Biological Activity and Signaling Pathways
This compound has been shown to induce apoptosis in various cancer cell lines.[2] Its mechanism of action involves the modulation of key signaling pathways.
Signaling Pathway of 13-MTD-Induced Apoptosis:
Caption: Signaling cascade initiated by 13-MTD leading to apoptosis.
Research has shown that 13-MTD inhibits the phosphorylation of AKT, a key regulator of cell survival.[2] By down-regulating p-AKT, it disrupts pro-survival signals in cancer cells.[2] Additionally, it has been shown to modulate the MAPK pathway.[2] These actions converge on the mitochondria-mediated apoptotic pathway, leading to the activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.[2][5]
Conclusion
This compound stands as a compelling natural product with significant therapeutic potential. Its discovery, rooted in traditional medicine, has paved the way for modern scientific inquiry into its anticancer properties. The diverse array of natural sources, from bacteria to marine sponges, highlights the widespread distribution of this unique fatty acid in nature. A thorough understanding of its origins, coupled with robust experimental methodologies for its isolation, synthesis, and quantification, is essential for advancing research and development efforts aimed at harnessing its full therapeutic capabilities. Further exploration into its biosynthesis in various organisms and a more detailed quantification of its levels in different natural matrices will be critical for future applications.
References
- 1. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]
- 4. NP-MRD: Showing NP-Card for this compound (NP0083691) [np-mrd.org]
- 5. yang851.com [yang851.com]
- 6. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. UPLC/MS based method for quantitative determination of fatty acid composition in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 13-Methyltetradecanoic Acid in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress. 13-Methyltetradecanoic acid, an iso-fatty acid, is a prominent example of these crucial lipids. Understanding its biosynthetic pathway is of significant interest for the development of novel antimicrobial agents and for applications in biotechnology. This technical guide provides a detailed overview of the biosynthesis of this compound in bacteria, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.
Introduction
This compound, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl branch at the antepenultimate carbon.[1] It is commonly found in the lipids of various bacterial species, particularly within the genus Bacillus.[2][3] The presence and relative abundance of specific BCFAs can be used as a taxonomic marker for bacterial identification.[4] The biosynthesis of this compound is a specialized branch of the type II fatty acid synthase (FASII) system, which is distinct from the type I system found in mammals, making it an attractive target for selective antibacterial drug development.[5]
This guide will delve into the core aspects of the this compound biosynthesis pathway, presenting a consolidation of current knowledge to aid researchers in this field.
The Biosynthetic Pathway
The synthesis of this compound begins with the generation of a specific branched-chain primer, isobutyryl-CoA, which is derived from the amino acid valine. This primer is then elongated through multiple cycles of the FASII system.
Primer Synthesis
The initial and committing step in the biosynthesis of iso-fatty acids is the formation of the short-chain acyl-CoA primer. In the case of this compound, this primer is isobutyryl-CoA.
-
Transamination of Valine: The biosynthesis starts with the transamination of the branched-chain amino acid L-valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by a branched-chain aminotransferase.
-
Decarboxylation of α-Ketoisovalerate: The crucial step is the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) complex.[6] This enzyme complex is essential for the synthesis of all iso-branched-chain fatty acids.[7]
Fatty Acid Elongation
Once isobutyryl-CoA is synthesized, it enters the fatty acid elongation cycle, which is carried out by the multi-enzyme FASII system. Each cycle extends the acyl chain by two carbons, utilizing malonyl-CoA as the extender unit.
-
Initiation of Elongation: The first condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. This enzyme condenses the isobutyryl-CoA primer with malonyl-ACP to form β-ketoisocaproyl-ACP. The substrate specificity of FabH is a key determinant in initiating branched-chain fatty acid synthesis.[8]
-
Elongation Cycles: The subsequent elongation cycles involve a series of four conserved reactions:
-
Reduction: The β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase (FabG).
-
Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ).
-
Second Reduction: The resulting enoyl-ACP is reduced by enoyl-ACP reductase (FabI).
-
Condensation: The elongated acyl-ACP chain is then condensed with another molecule of malonyl-ACP by β-ketoacyl-ACP synthase I (FabB) or II (FabF).
-
This cycle is repeated six times, adding a total of twelve carbons from six malonyl-CoA molecules to the initial four-carbon isobutyryl primer, ultimately yielding the 16-carbon acyl-ACP precursor to 13-methyltetradecanoyl-ACP.
-
Termination: The final fatty acid chain is released from the ACP by a thioesterase or transferred directly to membrane lipids.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Data Presentation
Quantitative data on the biosynthesis of this compound is crucial for understanding the regulation and efficiency of this pathway. The following tables summarize key quantitative parameters.
Table 1: Fatty Acid Composition in Bacillus subtilis
This table presents the relative abundance of major fatty acids in Bacillus subtilis, highlighting the significant contribution of this compound (iso-C15:0) to the total fatty acid pool.
| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) | Reference |
| This compound | iso-C15:0 | 34.72 | [7] |
| 12-Methyltetradecanoic acid | anteiso-C15:0 | 33.72 | [7] |
| 14-Methylpentadecanoic acid | iso-C16:0 | 1.85 | [7] |
| 15-Methylhexadecanoic acid | iso-C17:0 | 7.11 | [7] |
| 14-Methylhexadecanoic acid | anteiso-C17:0 | 10.24 | [7] |
| Other branched and straight-chain fatty acids | 12.36 | [7] |
Table 2: Kinetic Parameters of Key Enzymes
This table provides kinetic data for enzymes involved in the initiation of branched-chain fatty acid synthesis. The data is primarily from studies on Bacillus subtilis and related bacteria.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| BCKA Decarboxylase | α-Ketoisovalerate | ~50 | Not Reported | |
| (Bovine Kidney) | α-Ketoisocaproate | ~40 | Not Reported | |
| FabH (E. coli) | Acetyl-CoA | 0.3 ± 0.1 | 5.9 ± 1.4 min⁻¹ (kcat) | |
| Malonyl-CoA | 2500 ± 800 | |||
| FabH (B. subtilis) | Isobutyryl-CoA | Not Reported | More active than with acetyl-CoA | [8] |
| Isovaleryl-CoA | Not Reported | Active | [8] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.
Analysis of Bacterial Fatty Acid Composition by GC-MS
Objective: To identify and quantify the fatty acid profile of a bacterial culture, including this compound.
Principle: Fatty acids are extracted from bacterial cells and converted to their volatile methyl esters (FAMEs). The FAMEs are then separated by gas chromatography and identified and quantified by mass spectrometry.[3]
Protocol:
-
Cell Culture and Harvesting:
-
Grow the bacterial strain of interest (e.g., Bacillus subtilis) in an appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic or stationary).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual medium components.
-
Lyophilize or oven-dry the cell pellet to a constant weight.
-
-
Saponification and Methylation (FAMEs Preparation):
-
To the dried cell pellet (e.g., 10-20 mg), add 1 mL of 0.5 M NaOH in methanol.
-
Incubate at 80°C for 30 minutes with occasional vortexing to saponify the lipids.
-
Cool the sample to room temperature and add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.
-
Incubate at 80°C for 10 minutes to methylate the fatty acids.
-
-
Extraction of FAMEs:
-
Cool the sample to room temperature.
-
Add 1.25 mL of a hexane:methyl tert-butyl ether (1:1, v/v) mixture.
-
Vortex vigorously for 10 minutes.
-
Add 3 mL of 0.3 M NaOH to wash the organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase containing the FAMEs to a clean glass vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Identification and Quantification: Identify FAMEs by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST). Quantify the relative abundance of each fatty acid by integrating the peak areas.
-
Purification of Branched-Chain α-Keto Acid Decarboxylase (BCKA)
Objective: To isolate the BCKA enzyme complex for in vitro studies.
Principle: The enzyme is purified from bacterial cell lysates using a combination of chromatographic techniques. This protocol is adapted from methods used for purifying the enzyme from Pseudomonas putida and bovine kidney.[1]
Protocol:
-
Cell Lysis:
-
Resuspend a large pellet of bacterial cells (e.g., from a 10 L culture) in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-60% (this range should be optimized).
-
Stir for 30 minutes at 4°C and then centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal volume of lysis buffer and dialyze against the same buffer.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed protein solution onto a DEAE-Sepharose or Q-Sepharose column pre-equilibrated with lysis buffer.
-
Wash the column with the same buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.
-
Collect fractions and assay for BCKA decarboxylase activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions and add ammonium sulfate to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose column pre-equilibrated with lysis buffer containing 1 M ammonium sulfate.
-
Elute with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).
-
Collect fractions and assay for activity.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions and load them onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with lysis buffer.
-
Elute with the same buffer to separate proteins based on size.
-
Collect fractions and assess purity by SDS-PAGE.
-
Enzyme Assay: BCKA decarboxylase activity can be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of the α-keto acid substrate, Coenzyme A, and thiamine (B1217682) pyrophosphate.
Stable Isotope Labeling and Flux Analysis
Objective: To trace the metabolic origin of the carbon atoms in this compound.
Principle: Bacteria are grown in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-labeled valine or glucose). The incorporation of the isotope into the fatty acids is then analyzed by GC-MS, allowing for the determination of precursor contribution and metabolic flux.
Protocol:
-
Culture Conditions:
-
Prepare a defined minimal medium where the carbon source (e.g., glucose) or a specific precursor (e.g., valine) is replaced with its ¹³C-labeled counterpart.
-
Inoculate the medium with the bacterial strain and grow to the desired cell density.
-
-
Fatty Acid Extraction and Derivatization:
-
Harvest the cells and extract the fatty acids as described in Protocol 4.1.
-
Prepare FAMEs as previously detailed.
-
-
GC-MS Analysis for Isotope Incorporation:
-
Analyze the FAMEs by GC-MS.
-
Determine the mass isotopomer distribution for the molecular ion or characteristic fragment ions of the FAME of this compound.
-
The shift in the mass spectrum compared to unlabeled standards indicates the number of ¹³C atoms incorporated.
-
-
Data Analysis:
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional labeling of the fatty acid to determine the contribution of the labeled precursor to its synthesis.
-
This data can be used in metabolic flux analysis models to quantify the flow of carbon through the biosynthetic pathway.
-
Mandatory Visualizations
Experimental Workflow for Pathway Elucidation
The following diagram illustrates a typical experimental workflow for investigating the biosynthesis pathway of this compound.
Conclusion
The biosynthesis of this compound in bacteria is a well-defined pathway that relies on the generation of a specific branched-chain primer followed by elongation via the FASII system. The key enzymes, particularly BCKA decarboxylase and FabH, play crucial roles in determining the production of this iso-fatty acid. While the overall pathway is understood, further research is needed to fully characterize the kinetics and regulation of each enzymatic step in the synthesis of this specific fatty acid. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic pathway, with potential implications for the development of novel therapeutics and biotechnological applications.
References
- 1. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. asm.org [asm.org]
- 7. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
13-Methyltetradecanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid with significant potential in oncological research. The document details its chemical properties, biological activity, and the experimental protocols necessary for its study, tailored for a scientific audience.
Core Compound Data
This compound, also known as isopentadecanoic acid, is a notable fatty acid due to its demonstrated anti-tumor properties.[1] Below are its key chemical identifiers and properties.
| Property | Value | Citations |
| CAS Number | 2485-71-4 | [1][2][3] |
| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3] |
| Molecular Weight | 242.40 g/mol | [1][2][3] |
| Synonyms | Isopentadecanoic acid, 13-Methylmyristic acid, Subtilopentadecanoic acid | [2] |
| Physical Form | Solid | |
| Solubility | Soluble in ethanol, chloroform, and ether. | [3] |
| Storage | Store at -20°C under desiccating conditions. | [3] |
Biological Significance and Mechanism of Action
This compound has been identified as a potent inducer of apoptosis in various human cancer cell lines, including T-cell lymphomas, bladder cancer, breast cancer, and prostate cancer.[4] Originally purified from a soy fermentation product, this fatty acid has demonstrated efficacy both in vitro and in vivo with low toxicity, making it a candidate for further investigation as a chemotherapeutic agent.
The primary mechanism of action involves the induction of mitochondrial-mediated apoptosis. Research has shown that 13-MTD exerts its anti-tumor effects by modulating key signaling pathways that govern cell survival and proliferation.
Key Signaling Pathway Involvement:
-
AKT Pathway: 13-MTD has been shown to inhibit the phosphorylation of AKT, a crucial kinase in cell survival pathways.[4] Down-regulation of phosphorylated AKT (p-AKT) disrupts pro-survival signals, thereby sensitizing cancer cells to apoptosis.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also regulated by 13-MTD to induce apoptosis.[1]
-
Caspase Activation: The inhibition of survival pathways culminates in the activation of executioner caspases, such as caspase-3.[4] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
The following diagram illustrates the proposed signaling pathway for 13-MTD-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound.
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (13-MTD) stock solution (dissolved in an appropriate solvent, e.g., ethanol)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the old medium from the wells and add 100 µL of the 13-MTD dilutions. Include a solvent control group (medium with the same concentration of solvent used for the 13-MTD stock) and an untreated control group (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.
Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
13-MTD treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with 13-MTD as desired. Include both negative (untreated) and positive controls.
-
Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation (e.g., 400 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells once with cold PBS and centrifuge again. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI staining solution.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, p-AKT, AKT) in cell lysates.
Materials:
-
13-MTD treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-p-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cell pellets with ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The band intensity corresponds to the level of protein expression. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
References
An In-depth Technical Guide to 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 13-methyltetradecanoic acid, a branched-chain saturated fatty acid with significant biological activity. It covers its nomenclature, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, particularly in the context of cancer research.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical databases. Proper identification is crucial for accurate research and data correlation. The compound's IUPAC name is This compound . Other commonly used synonyms and identifiers are listed below.
| Type | Name/Identifier |
| Systematic Name | This compound |
| Common Names | Isopentadecanoic acid[1][2], 13-Methylmyristic acid[1][3] |
| Other Names | Subtilopentadecanoic acid[1][2], iso-C15:0, 15:0 iso[4] |
| CAS Number | 2485-71-4[3][4] |
| PubChem CID | 151014[3] |
| ChEBI ID | CHEBI:39250[3] |
| LIPID MAPS ID | LMFA01020009 |
| Abbreviation | 13-MTD[3] |
Physicochemical and Spectroscopic Data
The structural and chemical properties of this compound are summarized below. These data are essential for its handling, analysis, and application in experimental settings.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₂[4] |
| Molecular Weight | 242.40 g/mol [2] |
| Appearance | Solid |
| Melting Point | 50.2 °C[5] |
| Boiling Point | 189 °C (at 12 Torr)[5] |
| Solubility | Soluble in Chloroform, Ethanol, and Ether[5] |
| Density (Predicted) | 0.894 ± 0.06 g/cm³[5] |
Spectroscopic and Chromatographic Data
| Parameter | Value |
| Kovats Retention Index (Std polar) | 2776[2] |
| Kovats Retention Index (Semi-std non-polar) | 1842, 1856[2] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, compiled from established research.
Chemical Synthesis via Wittig Reaction
A convenient synthesis method for this compound involves the elongation of an undecanoic acid chain using a Wittig reaction.[1][6]
Workflow Overview:
-
Starting Material: Bromo-undecanoic acid ethyl ester.
-
Phosphonium (B103445) Salt Formation: React the starting material with triphenylphosphine (B44618) to form the corresponding triphenylphosphonium salt.
-
Ylide Generation: Treat the phosphonium salt with a strong base, such as sodium methoxide, to generate the Wittig reagent (an ylide).
-
Wittig Reaction: Add isobutyraldehyde (B47883) to the ylide solution. The ylide attacks the aldehyde, leading to the formation of a carbon-carbon double bond and elongating the chain.
-
Hydrogenation: The resulting unsaturated fatty acid ester is hydrogenated to saturate the double bond.
-
Saponification: The ester is hydrolyzed (e.g., with KOH) to yield the free fatty acid, this compound.
-
Purification: The final product can be purified using techniques like column chromatography over activated silica (B1680970) gel to achieve high purity (>99%).[1][6]
Caption: Workflow for the chemical synthesis of 13-MTD.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of total fatty acids, including this compound, from biological samples. The method uses deuterated internal standards for accurate quantification.[7]
1. Sample Preparation and Lipid Extraction:
-
For cellular samples (~0.5-2 million cells), add 100 µL of a deuterated internal standard mix.
-
Lyse cells with two volumes of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.
-
For total fatty acid analysis, perform saponification by adding 500 µL of 1N KOH in methanol and incubating for 1 hour at an elevated temperature. Neutralize with 1N HCl.
-
Extract the fatty acids by adding 1 mL of iso-octane, vortexing, and centrifuging (3000 x g, 1 min) to separate the layers.
-
Collect the upper iso-octane layer. Repeat the extraction for a total of two extractions.
2. Derivatization:
-
Dry the pooled iso-octane extracts under a vacuum (e.g., using a SpeedVac).
-
To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.
-
Dry the derivatized sample again under vacuum.
3. GC-MS Analysis:
-
Re-dissolve the dried PFB esters in 50 µL of iso-octane.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., Zebron ZB-5MSi). A typical temperature program starts at 60°C and ramps to 300°C at a rate of 4°C/min.[8]
-
MS Conditions: Use negative ion chemical ionization (NICI) for high sensitivity of PFB esters. Monitor the appropriate ions for the analyte and the deuterated internal standard.
-
Quantification: Create a standard curve using known concentrations of unlabeled fatty acid standards and a fixed amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration in the unknown samples.
Biological Activity and Signaling Pathways
This compound was first identified as a potent anti-cancer agent purified from a soy fermentation product.[3] It exhibits cytotoxic effects against a range of human cancer cell lines, including T-cell lymphomas, bladder, and breast cancer cells, primarily by inducing programmed cell death (apoptosis).[3][9]
Induction of Apoptosis via Akt/NF-κB Pathway
The primary mechanism of 13-MTD-induced apoptosis involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][9]
Mechanism of Action:
-
Inhibition of Akt Phosphorylation: 13-MTD treatment leads to a significant decrease in the phosphorylation of Akt (p-Akt), thereby inactivating it.[3][9][10]
-
Downregulation of NF-κB: Inactivated Akt can no longer phosphorylate and activate its downstream targets, including the NF-κB pathway, a key pro-survival signaling cascade.[9][10]
-
Caspase Activation: The inhibition of these survival signals leads to the activation of the executioner caspase cascade. Specifically, 13-MTD induces the cleavage of pro-caspase-3 into its active form, caspase-3.[9][10]
-
Apoptosis Execution: Activated caspase-3 proceeds to cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]
Caption: 13-MTD inhibits Akt, leading to caspase-3 activation.
References
- 1. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. larodan.com [larodan.com]
- 5. 2485-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [agris.fao.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
The Pivotal Role of 13-Methyltetradecanoic Acid in Microbial Physiology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid, an iso-branched saturated fatty acid (iso-C15:0), is a crucial component of the cell membrane in many bacterial species. Its presence and concentration are integral to maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory importance of this compound in microbes. It includes a summary of quantitative data, detailed experimental protocols for its study, and diagrams of relevant biochemical pathways to serve as a comprehensive resource for researchers in microbiology, biochemistry, and pharmacology.
Introduction
Branched-chain fatty acids (BCFAs), including the iso and anteiso series, are major constituents of membrane lipids in numerous bacteria.[1][2] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs play a specialized role in modulating the physical properties of the bacterial cell membrane. This compound (iso-C15:0) is a prominent member of the iso-branched fatty acid family, characterized by a methyl group at the penultimate carbon atom from the acyl chain terminus.[3] Its unique structure influences the packing of phospholipid acyl chains, thereby affecting membrane fluidity, permeability, and the function of embedded proteins. Understanding the role of this fatty acid is critical for elucidating mechanisms of microbial adaptation and for identifying novel targets for antimicrobial drug development.
Biosynthesis of this compound
The de novo synthesis of this compound and other branched-chain fatty acids in bacteria utilizes precursors derived from branched-chain amino acids.[4][5] The biosynthesis pathway diverges from that of straight-chain fatty acids at the initial priming step.
The synthesis of iso-C15:0 is typically initiated with isobutyryl-CoA, which is derived from the branched-chain amino acid valine. Isobutyryl-CoA serves as the starter unit for the fatty acid synthase (FASII) system.[6] This primer is elongated by the sequential addition of two-carbon units from malonyl-CoA. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH), which condenses the branched-chain acyl-CoA primer with malonyl-ACP.[3][6] Subsequent rounds of elongation, reduction, and dehydration are carried out by the enzymes of the FASII pathway to produce the final 15-carbon chain.
References
- 1. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Xanthomonas campestris FabH is required for branched-chain fatty acid and DSF-family quorum sensing signal biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
The Occurrence of 13-Methyltetradecanoic Acid in Food Sources: A Technical Guide
Abstract
13-Methyltetradecanoic acid, also known as isopentadecanoic acid (iso-C15:0), is a branched-chain saturated fatty acid increasingly recognized for its presence in various food sources and its potential biological activities. This technical guide provides an in-depth overview of the occurrence of this compound in the food supply, with a particular focus on dairy products, ruminant meats, and fermented foods. Detailed experimental protocols for the extraction and quantification of this fatty acid are presented, alongside a summary of its known effects on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development.
Introduction
This compound (13-MTD) is a saturated fatty acid characterized by a methyl group at the thirteenth carbon of a tetradecanoic acid backbone.[1] Unlike its straight-chain counterparts, 13-MTD is not synthesized de novo in humans and its presence in human tissues is primarily a result of dietary intake.[2] This fatty acid is of particular interest due to its documented biological activities, including its potential as an anti-cancer agent.[3] This guide aims to consolidate the current knowledge on the distribution of 13-MTD in common food sources and provide the necessary technical information for its analysis and further research.
Occurrence of this compound in Food
The primary dietary sources of 13-MTD are products from ruminant animals and certain fermented foods. The microbial populations in the rumen of animals like cows and sheep play a crucial role in the synthesis of branched-chain fatty acids, which are subsequently incorporated into their milk and tissues.[4][5]
Dairy Products
Milk and dairy products are significant contributors of 13-MTD to the human diet. The concentration of branched-chain fatty acids (BCFAs) in the milk of various mammals (excluding humans) typically ranges from 2% to 6% of the total fatty acids. Within this fraction, iso-15:0 (13-MTD) is one of the more abundant BCFAs. Fermentation of dairy products can further influence the fatty acid profile, with some studies indicating a higher content of BCFAs in fermented dairy products.
Ruminant Meats
Meat from ruminants, such as beef and lamb, also contains 13-MTD. The fatty acid composition of mutton fat has been shown to include this compound.[4][5] The concentration of BCFAs in meat is influenced by the animal's diet, with grass-fed animals potentially having a different fatty acid profile compared to those fed concentrates.
Fermented Foods
Fermented foods, particularly those involving bacterial fermentation, can be a notable source of 13-MTD. For instance, 13-MTD was originally purified from a soy fermentation product.[3] Research on Asian fermented foods has shown that products like nattō, a fermented soybean dish, contain significant levels of BCFAs. In nattō, BCFAs can constitute approximately 1.00% ± 0.64% of the total fatty acids, with the major BCFAs being C14-17 iso- and anteiso- forms.
Other Sources
Trace amounts of 13-MTD can also be found in some marine organisms and certain plants. However, compared to dairy, ruminant meat, and specific fermented foods, these sources are generally considered minor contributors to the dietary intake of this fatty acid.
Quantitative Data Summary
The following table summarizes the available quantitative data on the occurrence of this compound and related branched-chain fatty acids in various food sources. It is important to note that the concentration of 13-MTD can vary depending on factors such as animal feed, processing methods, and the specific microbial strains used in fermentation.
| Food Source Category | Specific Food Item | Analyte | Concentration | Reference |
| Dairy | Mammalian Milk (general) | Total Branched-Chain Fatty Acids (BCFA) | 2 - 6% of total fatty acids | |
| Cow's Milk | iso-15:0 (13-MTD) | Abundant within the BCFA fraction | ||
| Ruminant Meat | Mutton Fat | This compound | Present | [4][5] |
| Fermented Foods | Nattō (Fermented Soybeans) | Total Branched-Chain Fatty Acids (BCFA) | 1.00 ± 0.64% of total fatty acids |
Experimental Protocols for Analysis
The accurate quantification of this compound in food matrices typically involves lipid extraction, derivatization to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction
A modified Folch or Bligh-Dyer method is commonly employed for the extraction of total lipids from food samples.
Protocol:
-
Homogenize a known weight of the food sample.
-
Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the homogenized sample and vortex thoroughly.
-
Add 0.2 volumes of a 0.9% NaCl solution and vortex again to induce phase separation.
-
Centrifuge the mixture to achieve clear separation of the layers.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the fatty acids are typically converted to their corresponding methyl esters.
Protocol:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add a saturated solution of sodium bicarbonate to neutralize the reaction.
-
Extract the FAMEs with hexane (B92381).
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
The hexane solution containing the FAMEs is then ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/minute, hold for 5 minutes.
-
Ramp to 240°C at 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Based on retention time compared to a this compound standard and the characteristic mass spectrum.
-
Quantification: By creating a calibration curve using a certified standard of this compound. An internal standard (e.g., heptadecanoic acid) should be used for improved accuracy.
Signaling Pathways and Biological Activity
This compound has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in certain cancer cell lines. The primary mechanism identified involves the modulation of the PI3K/AKT and MAPK signaling pathways.
Downregulation of the AKT Signaling Pathway
Research has demonstrated that 13-MTD can inhibit the phosphorylation of AKT, a key protein kinase that promotes cell survival and inhibits apoptosis. By down-regulating the activity of AKT, 13-MTD allows for the activation of pro-apoptotic proteins.
Activation of Caspase-3
The inhibition of the AKT pathway by 13-MTD leads to the downstream activation of caspase-3, a critical executioner caspase in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Involvement of the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some studies suggest that the apoptotic effects of 13-MTD may also be mediated through its influence on the MAPK pathway, although the precise mechanisms are still under investigation.
Visualizations
Caption: Experimental workflow for the analysis of this compound in food samples.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
This compound is a naturally occurring branched-chain fatty acid found primarily in dairy products, ruminant meats, and certain fermented foods. Its presence in the human diet is of growing interest due to its potential health implications, particularly its anti-cancer activities. The analytical methods for its quantification are well-established, relying on GC-MS for accurate and sensitive detection. Further research is warranted to fully elucidate the concentration of 13-MTD in a wider variety of food products and to further unravel the molecular mechanisms underlying its biological effects. This guide provides a foundational resource for scientists and researchers to advance our understanding of this unique dietary fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analyses for several nutrients and volatile components during fermentation of soybean by Bacillus subtilis natto [pubmed.ncbi.nlm.nih.gov]
- 4. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Extraction of 13-Methyltetradecanoic Acid from Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid found in various bacterial species and has been noted for its potential biological activities, including inducing apoptosis in certain cancer cells.[1] Accurate quantification and analysis of this fatty acid from bacterial sources are crucial for research in microbial metabolism, drug discovery, and bacterial identification. This document provides a detailed protocol for the extraction of total fatty acids, including this compound, from bacterial cells, followed by their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The presented protocol is a comprehensive method adapted from established lipid extraction techniques, such as the Bligh and Dyer method, and is suitable for both qualitative and quantitative analyses.[2][3][4]
Data Presentation
For accurate quantification, a calibration curve should be generated using a certified standard of methyl 13-methyltetradecanoate (B1259418). The inclusion of an internal standard, such as pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0), which are not typically abundant in many bacterial species, is crucial for correcting variations in extraction efficiency and sample injection volume.[2]
Table 1: Example Calibration Data for Methyl 13-methyltetradecanoate
| Standard Concentration (µg/mL) | Peak Area of Methyl 13-methyltetradecanoate | Peak Area of Internal Standard (C17:0) | Response Factor (Analyte Area / IS Area) |
| 1 | 50,000 | 1,000,000 | 0.05 |
| 5 | 255,000 | 1,010,000 | 0.25 |
| 10 | 510,000 | 1,005,000 | 0.51 |
| 25 | 1,270,000 | 995,000 | 1.28 |
| 50 | 2,550,000 | 1,000,000 | 2.55 |
| 100 | 5,100,000 | 998,000 | 5.11 |
Note: This is example data. Actual values will vary depending on the instrument and conditions.
Table 2: Expected Fatty Acid Profile from a Bacterial Sample (Example)
| Fatty Acid Methyl Ester | Retention Time (min) | Abundance (%) |
| Methyl myristate (C14:0) | 12.5 | 15.2 |
| Methyl 13-methyltetradecanoate | 13.1 | 5.8 |
| Methyl pentadecanoate (B1260718) (C15:0) | 13.8 | 2.1 |
| Methyl palmitate (C16:0) | 15.2 | 45.3 |
| Methyl palmitoleate (B1233929) (C16:1) | 15.5 | 10.5 |
| Methyl heptadecanoate (C17:0) - IS | 16.4 | N/A |
| Methyl stearate (B1226849) (C18:0) | 17.5 | 8.9 |
| Methyl oleate (B1233923) (C18:1) | 17.8 | 12.1 |
Note: The relative abundance of this compound will vary significantly depending on the bacterial species and growth conditions.
Experimental Protocol
This protocol details the extraction of total fatty acids from bacterial cells and their subsequent methylation for GC-MS analysis.[2][3]
Materials and Reagents
-
Bacterial cell culture
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Hexane (B92381) (GC grade)[2]
-
Sodium bicarbonate (NaHCO₃) solution (100 mg/mL in deionized water)[2]
-
Glacial acetic acid[2]
-
Internal standard solution (e.g., 10 mg/mL Heptadecanoic acid in ethanol)
-
Methyl 13-methyltetradecanoate standard (for calibration)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen gas stream for solvent evaporation
-
GC-MS system
Procedure
Part 1: Lipid Extraction
-
Cell Harvesting: Collect 2-5 mL of bacterial culture in the late stationary phase into a glass centrifuge tube.[2] Centrifuge at 4,700 RPM for 10 minutes to pellet the cells.[5]
-
Supernatant Removal: Carefully decant or aspirate the supernatant.
-
Cell Lysis and Lipid Extraction:
-
Add a known amount of internal standard to the cell pellet.
-
Add 100 µL of glacial acetic acid to acidify the sample and vortex to mix.[2]
-
Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol using a glass pipette.[2]
-
Vortex the mixture thoroughly for 5 minutes to ensure cell lysis and lipid extraction.
-
-
Phase Separation:
-
Add 2.5 mL of deionized water to the mixture to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes to separate the phases.[2]
-
-
Collection of Organic Phase: The bottom layer is the chloroform phase containing the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.[3] The dried lipid extract can be stored at -20°C if necessary.
Part 2: Fatty Acid Methylation (Acid Catalysis)
-
Methylation Reaction:
-
Reaction Quenching:
-
Cool the tube to room temperature.
-
Add 5 mL of the 100 mg/mL NaHCO₃ solution to quench the reaction.[2]
-
-
FAME Extraction:
Part 3: GC-MS Analysis
-
Injection: Inject 1-2 µL of the hexane extract into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 4°C/min.[3]
-
Injector Temperature: 250°C
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 45-350[6]
-
-
Data Analysis: Identify the methyl 13-methyltetradecanoate peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount using the calibration curve and the internal standard.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repozytorium.umk.pl [repozytorium.umk.pl]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 13-Methyltetradecanoic Acid in Cancer Cell Apoptosis Research
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid identified as a potent anti-cancer agent.[1][2][3] Originally purified from a soy fermentation product, 13-MTD has demonstrated the ability to inhibit the growth of various human cancer cell lines, both in vitro and in vivo, by inducing programmed cell death, or apoptosis.[1][4][5][6] Its efficacy against cell lines from breast, prostate, liver, bladder, and T-cell non-Hodgkin's lymphoma has been documented.[5][6][7] A key advantage of 13-MTD is its ability to induce apoptosis in cancer cells without significant toxic side effects on normal cells, suggesting its potential as a chemotherapeutic agent.[1][4][5][6]
Mechanism of Action
This compound triggers apoptosis in cancer cells primarily through the mitochondrial-mediated pathway.[2][7] The process involves the regulation of key signaling pathways, including the AKT and MAPK pathways.[2][7]
In human bladder cancer cells, 13-MTD exposure leads to:
-
Regulation of Bcl-2 Family Proteins: It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[7]
-
Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7]
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, which are key executioner proteins in the apoptotic process.[7]
-
Modulation of Signaling Pathways: 13-MTD down-regulates the phosphorylation of AKT, a crucial regulator of cell survival, and activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are involved in stress-induced apoptosis.[7]
In T-cell non-Hodgkin's lymphoma (T-NHL) cells, the mechanism involves:
-
Inhibition of AKT Phosphorylation: 13-MTD inhibits the phosphorylation of AKT, thereby disrupting a key cell survival pathway.[5][6][8]
-
Caspase-3 Activation: This leads to the cleavage and activation of pro-caspase-3.[5][6][8]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6][8]
-
Inhibition of NF-κB Phosphorylation: The appearance of apoptotic cells is also accompanied by the inhibition of nuclear factor-kappa B (NF-κB) phosphorylation.[5][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µg/mL) | Time (h) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | Not Specified | [1][4] |
| MCF7 | Breast Cancer | 10 - 25 | Not Specified | [1][4] |
| DU 145 | Prostate Cancer | 10 - 25 | Not Specified | [1][4] |
| NCI-SNU-1 | Stomach Cancer | 10 - 25 | Not Specified | [1][4] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | Not Specified | [1][4] |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | Not Specified | [1][4] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | Not Specified | [1][4] |
| HCT 116 | Colorectal Cancer | 10 - 25 | Not Specified | [1][4] |
| Jurkat | T-cell Leukemia | 38.51 ± 0.72 | 24 | [5] |
| 25.74 ± 3.50 | 48 | [5] | ||
| 11.82 ± 0.90 | 72 | [5] | ||
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 | 48 | [5] |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 | 48 | [5] |
Table 2: In Vivo Efficacy of this compound
Studies using xenograft mouse models demonstrate the potent in vivo anti-tumor activity of 13-MTD.
| Cell Line | Cancer Type | Animal Model | Treatment | Tumor Inhibition Rate | Reference |
| DU 145 | Prostate Cancer | Nude Mouse Orthotopic | Oral administration, once daily for ~40 days | 84.6% (P < 0.01) | [1][4] |
| LCI-D35 | Hepatocellular Carcinoma | Nude Mouse Orthotopic | Oral administration, once daily for ~40 days | 65.2% (P < 0.01) | [1][4] |
| Jurkat | T-cell Leukemia | Xenograft | Not Specified | 40% | [5][8] |
Table 3: Apoptosis Rates in T-NHL Cells Treated with 13-MTD
Flow cytometry analysis shows a dose-dependent increase in apoptosis in T-cell non-Hodgkin's lymphoma (T-NHL) cells after 48 hours of treatment.
| Cell Line | 13-MTD Concentration (µg/mL) | % Apoptotic Cells (Mean ± SD) |
| Jurkat | 0 | 4.80 ± 0.81 |
| 20 | 11.60 ± 1.21 | |
| 40 | 19.30 ± 1.56 | |
| 60 | 33.10 ± 2.51 | |
| 80 | 45.60 ± 3.12 | |
| Hut78 | 0 | 5.20 ± 0.75 |
| 20 | 9.80 ± 1.01 | |
| 40 | 15.60 ± 1.32 | |
| 60 | 25.40 ± 2.13 | |
| 80 | 38.90 ± 2.89 | |
| EL4 | 0 | 4.50 ± 0.68 |
| 20 | 8.90 ± 0.95 | |
| 40 | 14.20 ± 1.25 | |
| 60 | 22.80 ± 1.98 | |
| 80 | 35.40 ± 2.55 | |
| Data derived from figures in reference[5][9]. |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of 13-MTD on the viability and proliferation of cancer cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (13-MTD)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of 13-MTD (e.g., 10, 20, 40, 60, 80 µg/mL). Include a solvent control (e.g., ethanol (B145695) or DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of 13-MTD to determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with 13-MTD.[5][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture cells (e.g., 1x10⁶ cells/well in a 6-well plate) and treat with desired concentrations of 13-MTD for a specific duration (e.g., 24 or 48 hours).
-
Collect Cells: Harvest the cells by centrifugation. For adherent cells, use trypsinization and collect the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p-AKT, Caspase-3, Bcl-2, and Bax.[5][7][9]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
References
- 1. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 7. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 13-methyltetradecanoic acid (13-MTD), a branched-chain fatty acid with demonstrated anti-cancer properties. This document outlines a detailed protocol for a Wittig reaction-based synthesis, starting from commercially available materials. Furthermore, it includes a summary of the biological activity of 13-MTD, with a focus on its mechanism of action in inducing apoptosis in cancer cells, and presents relevant quantitative data to support its use in research and drug development.
Introduction
This compound (13-MTD) is a saturated fatty acid that has garnered significant interest in the scientific community for its potent anti-neoplastic effects.[1] Originally isolated from a soy fermentation product, it has been shown to induce apoptosis in a variety of human cancer cell lines.[1] Its mechanism of action involves the modulation of key signaling pathways, including the downregulation of p-AKT and the activation of caspase-3, leading to programmed cell death.[1][2][3][4] The selective cytotoxicity of 13-MTD against cancer cells, coupled with its low toxicity in normal cells, makes it a promising candidate for further investigation as a potential chemotherapeutic agent. This document provides a detailed protocol for the chemical synthesis of 13-MTD to enable researchers to produce this compound for in vitro and in vivo studies.
Data Presentation
Synthesis Yield and Purity
| Step | Product | Starting Materials | Yield (%) | Purity (%) | Reference |
| 1 | 11-Bromoundecanoic acid | Undecylenic acid, Hydrogen bromide | High | >98 | Zlatanos et al. (Implied) |
| 2 | Ethyl 11-bromoundecanoate | 11-Bromoundecanoic acid, Ethanol (B145695) | High | >98 | PrepChem |
| 3 | (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide | Ethyl 11-bromoundecanoate, Triphenylphosphine (B44618) | High | Crystalline solid | PrepChem |
| 4 | 13-Methyltetradec-11-enoic acid ethyl ester | (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide, Isobutyraldehyde (B47883) | - | - | Zlatanos et al. |
| 5 | This compound | 13-Methyltetradec-11-enoic acid ethyl ester | 22.8 (overall) | >99 | Zlatanos et al. |
Biological Activity: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | - | [5] |
| MCF7 | Breast Cancer | 10 - 25 | - | [5] |
| DU 145 | Prostate Cancer | 10 - 25 | - | [5] |
| NCI-SNU-1 | Gastric Carcinoma | 10 - 25 | - | [5] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | - | [5] |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | - | [5] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | - | [5] |
| HCT 116 | Colorectal Carcinoma | 10 - 25 | - | [5] |
| Jurkat | T-cell Lymphoma | 38.51 ± 0.72 | 24 | [2] |
| 25.74 ± 3.50 | 48 | [2] | ||
| 11.82 ± 0.90 | 72 | [2] | ||
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 | 48 | [2] |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 | 48 | [2] |
Experimental Protocols
The synthesis of this compound is achieved through a multi-step process involving the preparation of a phosphonium (B103445) ylide followed by a Wittig reaction with isobutyraldehyde and subsequent reduction and hydrolysis.
Step 1: Synthesis of Ethyl 11-bromoundecanoate
This protocol is adapted from a standard esterification procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 11-bromoundecanoic acid (1 equivalent) in absolute ethanol (excess, approximately 5-10 volumes).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 1-2% of the moles of the carboxylic acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 11-bromoundecanoate as an oil. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide
This protocol is based on the preparation of similar phosphonium salts.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve ethyl 11-bromoundecanoate (1 equivalent) and triphenylphosphine (1.1 equivalents) in a suitable solvent such as acetonitrile (B52724) or toluene.
-
Reflux: Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white crystalline solid, (10-(ethoxycarbonyl)decyl)triphenylphosphonium bromide, under vacuum.
Step 3: Wittig Reaction and Synthesis of this compound
This protocol outlines the Wittig reaction, followed by hydrogenation and hydrolysis.
-
Ylide Generation: Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0°C in an ice bath. Add a strong base, such as sodium methoxide (B1231860) or sodium hydride (1.1 equivalents), portion-wise. Stir the mixture at room temperature for 1-2 hours until the characteristic orange-red color of the ylide appears.
-
Wittig Reaction: Cool the ylide solution to 0°C and add isobutyraldehyde (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by adding saturated ammonium (B1175870) chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification of the Alkene: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is a mixture of (E)- and (Z)-13-methyltetradec-11-enoic acid ethyl ester.
-
Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate (B1210297) and add a catalytic amount of 10% palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the saturated ester.
-
Saponification: Dissolve the ethyl 13-methyltetradecanoate (B1259418) in a mixture of ethanol and water. Add an excess of potassium hydroxide (B78521) or sodium hydroxide (e.g., 3-5 equivalents) and reflux the mixture for 2-4 hours.
-
Acidification and Final Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of ~2. Extract the this compound with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 4. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating the Influence of 13-Methyltetradecanoic Acid on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid (13-MTD) is a branched-chain fatty acid that has garnered interest for its biological activities, including the induction of apoptosis in certain cancer cells.[1] The physical interaction of fatty acids with the cell membrane can significantly alter its biophysical properties, such as membrane fluidity.[2][3] Membrane fluidity is a critical parameter that influences a wide range of cellular processes, including signal transduction, membrane protein function, and transport.[4][5] Alterations in membrane fluidity have been implicated in various disease states, making the study of compounds that modify this property essential for drug development and basic research.[5]
Branched-chain fatty acids, due to their molecular structure, are known to disrupt the ordered packing of phospholipid acyl chains, thereby increasing membrane fluidity. This is attributed to their lower phase transition temperatures compared to their straight-chain counterparts. These application notes provide a comprehensive guide for researchers to study the effects of this compound on membrane fluidity using established biophysical techniques. The protocols detailed herein are for fluorescence anisotropy, Laurdan General Polarization (GP), and Differential Scanning Calorimetry (DSC), providing a multi-faceted approach to characterizing changes in membrane dynamics.
Data Presentation
The following tables present hypothetical quantitative data illustrating the potential effects of this compound on membrane fluidity. These values are intended to serve as a representative example of expected experimental outcomes.
Table 1: Fluorescence Anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in Model Liposomes
| Concentration of 13-MTD (µM) | Fluorescence Anisotropy (r) | Standard Deviation |
| 0 (Control) | 0.285 | 0.005 |
| 10 | 0.262 | 0.006 |
| 25 | 0.238 | 0.004 |
| 50 | 0.215 | 0.007 |
| 100 | 0.193 | 0.005 |
Table 2: Laurdan General Polarization (GP) in Cultured Cells
| Treatment | Laurdan GP Value | Standard Deviation |
| Vehicle Control | 0.450 | 0.025 |
| 13-MTD (50 µM) | 0.380 | 0.030 |
| Benzyl Alcohol (30 mM - Positive Control) | 0.320 | 0.028 |
Table 3: Differential Scanning Calorimetry (DSC) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles
| Sample | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| DPPC (Control) | 41.4 | 8.7 |
| DPPC + 5 mol% 13-MTD | 39.8 | 7.9 |
| DPPC + 10 mol% 13-MTD | 38.1 | 7.2 |
Experimental Protocols
Protocol 1: Determination of Membrane Fluidity using Fluorescence Anisotropy with DPH
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity in model lipid vesicles.[6][7] A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[7]
Materials:
-
This compound (13-MTD)
-
Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Probe sonicator or extruder
-
Fluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve DPPC and 13-MTD at desired molar ratios in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing, to a final lipid concentration of 1 mg/mL.
-
To create small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice until the solution becomes clear. Alternatively, for large unilamellar vesicles (LUVs), use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).[8]
-
-
DPH Labeling:
-
Prepare a 2 mM stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add the DPH stock solution to the liposome suspension to a final concentration of 1 µM (lipid to probe ratio of 1000:1).
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to facilitate probe incorporation.[6]
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor for the instrument.
-
Protocol 2: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol utilizes the fluorescent probe Laurdan to assess changes in membrane lipid packing in live cells.[9][10] A decrease in the GP value corresponds to an increase in membrane fluidity.[11]
Materials:
-
This compound (13-MTD)
-
Cultured cells (e.g., HeLa, Jurkat)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Cell culture medium
-
PBS, pH 7.4
-
Fluorescence plate reader or microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate for plate reader measurements or glass-bottom dishes for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with 13-MTD at the desired concentrations for the specified duration. Include a vehicle control.
-
-
Laurdan Staining:
-
Prepare a 10 mM stock solution of Laurdan in dimethylformamide.
-
Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5 µM.
-
Remove the treatment medium from the cells and add the Laurdan-containing medium.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
GP Measurement:
-
Wash the cells twice with PBS to remove excess Laurdan.
-
Add fresh PBS to the wells or dishes.
-
Using a fluorescence plate reader or microscope, measure the fluorescence intensity at two emission wavelengths, typically 440 nm and 490 nm, with an excitation wavelength of 350 nm.[11]
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[11]
-
Protocol 3: Analysis of Lipid Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes associated with the phase transitions of lipids in a membrane.[12][13] Incorporation of 13-MTD is expected to lower the main phase transition temperature (Tm) and broaden the transition peak.[14]
Materials:
-
This compound (13-MTD)
-
Dipalmitoylphosphatidylcholine (DPPC) or other synthetic phospholipid
-
Chloroform
-
Deionized water or buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare lipid mixtures of DPPC and 13-MTD at various molar percentages in chloroform.
-
Create a thin lipid film by evaporating the solvent under nitrogen and then under vacuum.
-
Hydrate the lipid film with deionized water or buffer to a final lipid concentration of 10-20 mg/mL to form multilamellar vesicles (MLVs).
-
Vortex the suspension at a temperature above the Tm of the lipid.
-
-
DSC Analysis:
-
Load a precise amount of the lipid suspension into a DSC sample pan. Use the same amount of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tm is the temperature at the peak of the endothermic transition.
-
The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.
-
Visualizations
Caption: Experimental workflow for assessing the effect of 13-MTD on membrane fluidity.
Caption: Hypothesized mechanism of 13-MTD-induced increase in membrane fluidity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biophysics of cell membrane lipids in cancer drug resistance: Implications for drug transport and drug delivery with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 13-Methyltetradecanoic Acid in the Study of T-Cell Lymphomas
Audience: Researchers, scientists, and drug development professionals.
Introduction: 13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated significant anti-tumor activity against T-cell lymphomas.[1][2][3] This document provides detailed application notes and experimental protocols based on studies investigating the effects of 13-MTD on T-cell non-Hodgkin's lymphoma (T-NHL) cell lines. The primary mechanism of action involves the inhibition of proliferation and induction of apoptosis through the downregulation of AKT phosphorylation and subsequent activation of caspase-3.[1][2][3]
Mechanism of Action
13-MTD exhibits its anti-tumor effects on T-cell lymphomas by:
-
Inhibiting cell proliferation in a dose- and time-dependent manner.[1][3]
-
Downregulating the phosphorylation of AKT , a key protein in cell survival pathways.[1][2][4]
-
Activating caspase-3 , a critical executioner caspase in apoptosis.[1][2][3]
-
Inducing the cleavage of Poly (ADP-ribose) polymerase (PARP) , a substrate of activated caspase-3.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of 13-MTD on various T-cell lymphoma cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of 13-MTD at 48 hours
| Cell Line | IC50 (µg/mL) |
| Jurkat | 25.74 ± 3.50 |
| Hut78 | 31.29 ± 2.27 |
| EL4 | 31.53 ± 5.18 |
Data extracted from in vitro studies on T-NHL cell lines.[3]
Table 2: Apoptosis Rates in T-Cell Lymphoma Cell Lines Treated with 13-MTD for 48 hours
| Cell Line | 13-MTD Concentration (µg/mL) | Apoptosis Rate (%) |
| Jurkat | 0 (Control) | 5.2 ± 1.3 |
| 20 | 15.6 ± 2.1 | |
| 40 | 28.4 ± 3.2 | |
| 60 | 45.7 ± 4.5 | |
| 80 | 62.3 ± 5.8 | |
| Hut78 | 0 (Control) | 4.8 ± 1.1 |
| 20 | 12.1 ± 1.9 | |
| 40 | 22.7 ± 2.8 | |
| 60 | 38.9 ± 3.9 | |
| 80 | 55.4 ± 5.1 | |
| EL4 | 0 (Control) | 3.9 ± 0.9 |
| 20 | 10.5 ± 1.5 | |
| 40 | 19.8 ± 2.3 | |
| 60 | 33.6 ± 3.4 | |
| 80 | 48.9 ± 4.7 |
Apoptosis was measured by flow cytometry after Annexin V/PI staining.[5]
Table 3: Cell Cycle Distribution of Jurkat Cells after 48-hour Treatment with 13-MTD
| 13-MTD Concentration (µg/mL) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.3 ± 3.7 | 40.1 ± 3.1 | 14.6 ± 2.5 |
| 20 | 55.2 ± 4.1 | 32.5 ± 2.9 | 12.3 ± 2.1 |
| 40 | 65.8 ± 4.9 | 24.7 ± 2.5 | 9.5 ± 1.8 |
| 60 | 75.1 ± 5.6 | 16.3 ± 2.2 | 8.6 ± 1.5 |
| 80 | 82.4 ± 6.2 | 10.2 ± 1.8 | 7.4 ± 1.3 |
Cell cycle distribution was analyzed by flow cytometry.[5]
In Vivo Efficacy of this compound
In a xenograft model using BALB/c nude mice injected with Jurkat cells, oral administration of 13-MTD (70 mg/kg/day) for 5 days resulted in a significant reduction in tumor growth. The tumor inhibition rate was approximately 40%.[1][2][3]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to determine the inhibitory effect of 13-MTD on the proliferation of T-cell lymphoma cells.
Materials:
-
T-cell lymphoma cell lines (e.g., Jurkat, Hut78, EL4)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound (13-MTD)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture T-cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Prepare various concentrations of 13-MTD (e.g., 10, 20, 40, 60, 80 µg/mL) in the culture medium.
-
Add the 13-MTD solutions to the respective wells. Include a solvent control group.
-
Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by 13-MTD.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with 13-MTD for the specified duration.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is to determine the effect of 13-MTD on the cell cycle distribution.
Materials:
-
Treated and control cells
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest approximately 2 x 10^6 cells after 13-MTD treatment.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases are determined.[5]
Western Blot Analysis
This protocol is to detect changes in protein expression and phosphorylation in the AKT signaling pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-c-myc, anti-p-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. GAPDH is typically used as a loading control.[5]
Visualizations
Signaling Pathway of 13-MTD in T-Cell Lymphoma
References
- 1. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 2. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing 13-Methyltetradecanoic Acid Detection by GC-MS
Welcome to the technical support center for the analysis of 13-Methyltetradecanoic acid (13-MTD) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the detection sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal or no peak for this compound in my GC-MS analysis?
A1: Low sensitivity for 13-MTD, a branched-chain fatty acid, is a common issue. The primary reasons include its low volatility and potential for interaction with the GC system. To address this, derivatization is highly recommended to convert the carboxylic acid group into a less polar and more volatile ester. Additionally, optimizing your GC-MS parameters, such as injection mode and mass spectrometer settings, is crucial.
Q2: What is the most effective derivatization method for this compound?
A2: Esterification to form a Fatty Acid Methyl Ester (FAME) is a widely used and effective method.[1][2][3] For significantly enhanced sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl (PFB) ester is an excellent choice, as it is a strongly electron-capturing group, which is ideal for detection by electron capture negative ionization (ECNI-MS) or for achieving low detection limits in standard electron ionization (EI-MS). Silylation using reagents like BSTFA is also an option.[4]
Q3: Which GC column is best suited for analyzing this compound?
A3: The choice of GC column depends on whether you are analyzing the free fatty acid or its derivatized form. For underivatized (free) fatty acids, a polar column such as a DB-WAX or FFAP type is recommended to achieve good peak shape.[3] For the analysis of 13-MTD methyl esters (FAMEs), a nonpolar or medium-polarity column, such as a DB-5ms, is commonly and effectively used.[5]
Q4: How can I improve the signal-to-noise ratio for my 13-MTD peak?
A4: To improve the signal-to-noise ratio, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly effective.[6][7][8] Instead of scanning a wide mass range, SIM mode focuses on acquiring data for a few specific ions characteristic of your analyte, which significantly reduces background noise and enhances sensitivity.[6][8] For the 13-MTD methyl ester, characteristic ions can be selected for monitoring.
Q5: What are common sources of sample loss or low recovery for 13-MTD?
A5: Incomplete derivatization is a frequent cause of low recovery.[9] This can be due to the presence of moisture, as many derivatization reagents are moisture-sensitive.[9] Other potential issues include sample adsorption onto active sites in the GC inlet or column, and discrimination of higher boiling point compounds in the injector.[9] Proper sample preparation, including drying of extracts and use of appropriate injection techniques, is critical.[9][10]
Troubleshooting Guides
Problem: Low or No Detectable Peak for 13-MTD
| Potential Cause | Recommended Solution |
| Analyte is not derivatized | This compound has low volatility. Derivatize the sample to form a more volatile ester (e.g., a methyl ester or pentafluorobenzyl ester). |
| Incomplete Derivatization | Ensure all reagents are fresh and anhydrous, as moisture can inhibit the reaction.[9] Optimize reaction time and temperature. |
| Injector Issues | Use a splitless injection mode to introduce the maximum amount of sample onto the column.[11] Ensure the injector temperature is high enough for efficient vaporization without causing thermal degradation.[11] |
| Column Inefficiency | Use a column appropriate for your analyte (polar for free acid, non-polar/mid-polar for FAME).[3] Condition the column according to the manufacturer's instructions to remove contaminants and ensure inertness. |
| MS (B15284909) Detector in Full Scan Mode | Switch to Selected Ion Monitoring (SIM) mode to significantly increase sensitivity by monitoring only the characteristic ions of your derivatized 13-MTD.[8][12] |
Problem: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and ensure the GC column is of high inertness. Silanizing glassware can also prevent sample loss.[13] |
| Incorrect GC Column | If analyzing the underivatized acid, a non-polar column will likely result in significant peak tailing. Switch to a polar, acid-deactivated column (e.g., FFAP).[3] |
| Suboptimal Oven Temperature Program | A slow temperature ramp can lead to broader peaks. Optimize the temperature program for sharper peaks.[11] |
| Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions to maintain good chromatographic efficiency. |
Experimental Protocols
Protocol 1: Derivatization of 13-MTD to its Methyl Ester (FAME)
This protocol describes the esterification of this compound using Boron Trifluoride (BF₃) in methanol (B129727).
Materials:
-
Sample containing this compound
-
14% Boron Trifluoride in methanol (BF₃-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heater block or water bath
Procedure:
-
Transfer a known amount of your dried sample extract into a reaction vial.
-
Add 1-2 mL of 14% BF₃-Methanol solution to the vial.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[4]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Protocol 2: GC-MS Analysis in Selected Ion Monitoring (SIM) Mode
This protocol outlines the general parameters for analyzing the 13-MTD methyl ester using GC-MS in SIM mode.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
GC Parameters (Example):
-
Inlet: Splitless mode
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: SIM
-
Ions to Monitor for 13-MTD Methyl Ester (C₁₆H₃₂O₂):
-
m/z 256: Molecular ion (M⁺)
-
m/z 87: Characteristic fragment ion
-
m/z 74: McLafferty rearrangement fragment (common for FAMEs)
-
Dwell Time: 100 ms per ion
-
Quantitative Data Summary
The following table summarizes the potential improvement in detection limits that can be achieved through different analytical strategies.
| Analytical Method | Typical Limit of Detection (LOD) | Key Advantages |
| GC-MS (Full Scan) of Free Fatty Acid | High (µg/mL range) | Simple sample preparation (no derivatization) |
| GC-MS (Full Scan) of FAME | Moderate (ng/mL range) | Improved volatility and peak shape |
| GC-MS (SIM) of FAME | Low (pg/mL range) | High sensitivity and selectivity[8] |
| GC-MS (SIM) of PFB Ester | Very Low (fg/mL range) | Extremely high sensitivity, especially with ECNI[5] |
Visualizations
Caption: Workflow for the derivatization of 13-MTD to its FAME derivative.
Caption: Decision tree for troubleshooting low detection sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volatileanalysis.com [volatileanalysis.com]
- 7. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 8. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 12. easlab.com [easlab.com]
- 13. gcms.cz [gcms.cz]
challenges in quantifying 13-Methyltetradecanoic acid in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 13-methyltetradecanoic acid (13-MTD) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex samples?
A1: The primary challenges in quantifying this compound, a branched-chain fatty acid (BCFA), in complex samples such as plasma, tissues, or cell lysates include:
-
Low Abundance: 13-MTD may be present at low physiological concentrations, making detection and accurate quantification difficult.[1]
-
Matrix Effects: Complex biological matrices contain numerous endogenous substances like proteins, lipids, and salts that can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods.[2][3][4][5][6]
-
Isomeric Co-elution: The presence of other fatty acid isomers with similar physicochemical properties can lead to co-elution during chromatographic separation, complicating accurate quantification.[7][8]
-
Sample Preparation: Efficient extraction of 13-MTD from the sample matrix while minimizing the co-extraction of interfering substances is a critical and often challenging step.[2][3][5][9]
-
Poor Ionization Efficiency: Like other fatty acids, 13-MTD can have poor ionization efficiency in mass spectrometry, often necessitating derivatization to improve its detection.[2][3]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The most commonly used and suitable analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][7][8][10]
-
GC-MS: This technique offers high chromatographic resolution, which is beneficial for separating 13-MTD from other isomeric fatty acids. However, it typically requires derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME).[8][10]
-
LC-MS/MS: This method provides high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM) mode. It can sometimes be performed without derivatization, simplifying sample preparation.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is often recommended, especially for GC-MS analysis, to improve the volatility and thermal stability of 13-MTD. For LC-MS/MS, derivatization can enhance ionization efficiency and improve sensitivity. Common derivatization reagents for fatty acids include trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or by preparing fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can arise from problems in sample preparation or the analytical instrumentation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Review your extraction protocol. Ensure the chosen solvent system (e.g., Folch or Bligh-Dyer) is appropriate for fatty acids. Consider solid-phase extraction (SPE) for cleaner extracts.[5] | Increased recovery of 13-MTD in the final extract. |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. | A stronger signal for the derivatized 13-MTD. |
| Degradation of Analyte | Minimize sample handling time and keep samples on ice. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidative degradation. | Preservation of 13-MTD integrity and a more accurate quantification. |
| Instrumental Issues (GC-MS/LC-MS) | Check the instrument's sensitivity and calibration. Inject a known standard of derivatized 13-MTD to confirm instrument performance. Clean the ion source and check for leaks.[11] | The instrument should show a clear and strong signal for the standard. |
Issue 2: Poor Peak Shape and Resolution
Poor chromatography can lead to inaccurate integration and quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overloading | Dilute the sample or inject a smaller volume. | Sharper, more symmetrical peaks. |
| Inappropriate Column Chemistry | For GC-MS, ensure you are using a column suitable for FAME analysis (e.g., a polar capillary column). For LC-MS, a C18 column is a common choice.[8] | Improved separation of 13-MTD from other sample components. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.[11] | Restoration of good peak shape and retention time stability. |
| Co-elution with Isomers | Optimize the temperature gradient (for GC) or the mobile phase gradient (for LC) to improve the separation of isomers.[8] | Baseline separation of 13-MTD from interfering isomers. |
Issue 3: High Variability in Quantitative Results
Inconsistent results can undermine the reliability of your study.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Use an internal standard to correct for variability. | Reduced coefficient of variation (%CV) between replicate samples. |
| Matrix Effects | Perform a matrix effect study by comparing the signal of a standard in a pure solvent versus a sample matrix extract. If significant matrix effects are observed, consider using a stable isotope-labeled internal standard or a different sample cleanup method. | More accurate and reproducible quantification. |
| Instrument Instability | Monitor the instrument's performance over time by regularly injecting a quality control (QC) sample. If there is a drift in signal intensity or retention time, the instrument may require maintenance. | Stable and consistent instrument response. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled 13-MTD or a non-endogenous odd-chain fatty acid) to a known volume of plasma (e.g., 100 µL).
-
Protein Precipitation and Lipid Extraction: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., 100 µL of methanol) for derivatization or direct injection into the LC-MS system.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-methanol).
-
Reaction: Add 200 µL of BF3-methanol to the dried lipid extract.
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases.
-
Collection and Analysis: Collect the upper hexane layer containing the FAMEs and inject it into the GC-MS.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
avoiding isomerization of 13-Methyltetradecanoic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the isomerization of 13-Methyltetradecanoic acid (13-MTD) during analysis. Through a series of frequently asked questions and troubleshooting guides, this resource aims to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis important?
Q2: Can this compound isomerize during analysis?
While isomerization is a more significant concern for unsaturated fatty acids (cis/trans isomerization), the potential for structural changes in saturated branched-chain fatty acids under harsh analytical conditions cannot be entirely dismissed. Although less common, aggressive derivatization techniques or high temperatures could theoretically induce skeletal rearrangement. Therefore, employing optimized and mild analytical methods is a critical preventative measure.
Q3: What are the primary analytical challenges in analyzing this compound?
The main challenges in analyzing 13-MTD and other branched-chain fatty acids (BCFAs) include:
-
Isomer Separation: Differentiating between various structural isomers of fatty acids that may be present in the sample.[2]
-
Low Abundance: BCFAs can be present in low concentrations in biological matrices, requiring sensitive analytical methods.[3]
-
Matrix Effects: Complex biological samples can interfere with accurate quantification.[4]
-
Analyte Stability: Ensuring the stability of the fatty acid during sample preparation and analysis to prevent degradation or alteration.[5]
Q4: What is the recommended analytical method for this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the analysis of fatty acids, including 13-MTD.[6] To improve volatility and chromatographic performance, 13-MTD is typically derivatized to its fatty acid methyl ester (FAME) prior to GC-MS analysis.[6][7]
Q5: Which derivatization methods are recommended to minimize the risk of isomerization?
To minimize the risk of analyte degradation or isomerization, milder derivatization techniques are recommended. While acid-catalyzed methylation is common, the conditions should be carefully controlled.
-
Milder Acid-Catalyzed Methylation: Using methanolic HCl or sulfuric acid under controlled temperature and time is a widely accepted method.[5]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters under moderate temperatures, avoiding strongly acidic conditions.[5]
-
Diazomethane: This is a very mild and efficient method for forming FAMEs, but it is highly toxic and explosive, requiring special handling precautions.[5]
Methods using harsh reagents like Boron Trifluoride in Methanol (B129727) (BF₃-MeOH) should be used with caution, as they can be destructive to sensitive fatty acids.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization, leaving polar carboxylic acid groups to interact with the column. 2. Active sites in the GC inlet liner or on the column. 3. Column degradation. | 1. Optimize the derivatization reaction (time, temperature, reagent concentration). Consider a milder, more efficient derivatization method. 2. Use a deactivated inlet liner and/or trim the first few centimeters of the column. 3. Condition the column according to the manufacturer's instructions or replace it if it's old or has been exposed to harsh conditions. |
| Inconsistent Peak Areas / Poor Reproducibility | 1. Variability in sample preparation, including extraction and derivatization steps. 2. Inconsistent injection volume. 3. Leaks in the GC system. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to correct for variations. 2. Check the autosampler syringe for bubbles or damage. 3. Perform a leak check on the GC inlet and connections. |
| Appearance of Unexpected Peaks | 1. Sample contamination. 2. Side reactions during derivatization leading to byproducts. 3. Column bleed at high temperatures. | 1. Use high-purity solvents and reagents. Clean all glassware thoroughly. 2. Switch to a milder derivatization method. Analyze a derivatized standard of 13-MTD to see if the unexpected peaks are also present. 3. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column. |
| Low Analyte Response / Poor Sensitivity | 1. Incomplete extraction from the sample matrix. 2. Degradation of the analyte during sample preparation or injection. 3. Suboptimal GC-MS parameters (e.g., injection temperature, ion source settings). | 1. Optimize the extraction procedure. 2. Use milder sample preparation conditions (lower temperatures, less harsh reagents). Check for analyte degradation by analyzing a standard that has undergone the full sample preparation process. 3. Optimize GC-MS parameters, including injection port temperature, split ratio, and MS detector settings. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of total lipids from biological matrices.
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent.
-
Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (2:1, v/v) to the homogenized sample. Vortex vigorously for 2-5 minutes.
-
Phase Separation: Add water or a saline solution to the mixture to induce phase separation. Centrifuge the sample to facilitate the separation.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
Protocol 2: Mild Acid-Catalyzed Derivatization to FAMEs
This protocol describes a mild method for converting the extracted fatty acids to their methyl esters.
-
Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in anhydrous methanol.
-
Reaction: Add 1 mL of the methanolic sulfuric acid solution to the dried lipid extract.
-
Incubation: Securely cap the reaction vial and heat at 50°C for 2 hours.[5]
-
Extraction: After cooling to room temperature, add 1 mL of a saturated aqueous sodium chloride solution. Extract the FAMEs three times with 1 mL of n-hexane for each extraction.[5]
-
Drying and Reconstitution: Combine the organic (n-hexane) layers and dry them under a stream of nitrogen. Reconstitute the dried FAMEs in a suitable volume of hexane (B92381) for GC-MS analysis.[5]
Quantitative Data Summary
The following table summarizes typical GC-MS parameters for the analysis of this compound methyl ester (13-MTD-ME). These parameters may require optimization for your specific instrument and application.
| Parameter | Typical Value |
| GC Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min Ramp: 10 °C/min to 240 °C Hold: 5 min |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of branched-chain fatty acids (BCFAs).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of BCFAs.
1. Poor Peak Shape: Tailing or Broad Peaks
Question: My chromatogram shows significant peak tailing or broadening for my BCFA analytes. What are the potential causes and how can I resolve this?
Answer:
Peak tailing or broadening for BCFAs, which are fatty acids with methyl branches, is a frequent issue in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This phenomenon can compromise resolution and accurate quantification. The primary causes and their solutions are outlined below.
In Gas Chromatography (GC):
-
Active Sites in the GC System: Free fatty acids, especially their carboxyl groups, can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector. This interaction leads to peak tailing.
-
Solution:
-
Derivatization: Convert fatty acids to their less polar fatty acid methyl esters (FAMEs) before analysis. This is a standard and highly recommended practice for GC analysis of fatty acids.[1][2]
-
Use Deactivated Liners and Columns: Employ liners and columns that have been surface-treated to minimize active sites.
-
Column Conditioning: Properly condition a new column according to the manufacturer's instructions to ensure a uniform stationary phase and passivate active sites.
-
-
-
Suboptimal Temperature Parameters:
-
Injector Temperature: If the injector temperature is too low, it can lead to incomplete or slow vaporization of the FAMEs, causing band broadening.
-
Solution: Increase the injector temperature to ensure rapid and complete vaporization. A typical starting point is 250°C.
-
-
Oven Temperature Program: An inadequate temperature ramp may not provide sufficient separation or can cause analytes to move through the column too slowly, resulting in broader peaks.
-
Solution: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting isomers.
-
-
-
Improper Column Flow Rate:
-
Solution: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium, hydrogen). An incorrect flow rate can reduce separation efficiency.
-
In High-Performance Liquid Chromatography (HPLC):
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based reversed-phase columns (e.g., C18) can interact with the polar carboxyl group of underivatized BCFAs.
-
Solution:
-
Use End-Capped Columns: Select columns where the residual silanol groups have been "end-capped" to reduce their activity.
-
Mobile Phase Additives: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the fatty acid's carboxyl group, thereby reducing peak tailing.
-
Derivatization: While not always necessary for HPLC, derivatizing the fatty acids to form esters (e.g., phenacyl esters) can significantly improve peak shape and detection sensitivity.[3]
-
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample to avoid overloading the column.
-
Below is a logical workflow for troubleshooting peak tailing:
Caption: A decision-making workflow for diagnosing and resolving peak tailing issues.
2. Co-elution of BCFA Isomers
Question: I am unable to separate iso and anteiso fatty acid isomers. How can I improve the resolution?
Answer:
The structural similarity of BCFA isomers, such as iso and anteiso forms, makes their separation challenging.
Using Gas Chromatography (GC):
-
Column Selection: The choice of the GC column's stationary phase is critical.
-
High-Polarity Columns: Highly polar cyanopropyl siloxane stationary phases (e.g., HP-88, SP-2560) are generally recommended for the separation of FAME isomers.[4][5] These columns provide better selectivity for positional isomers compared to less polar phases.
-
Longer Columns: Increasing the column length (e.g., 60 m or 100 m) enhances the overall number of theoretical plates, leading to better resolution.
-
-
Temperature Program: A slow and optimized temperature ramp rate is crucial for resolving closely eluting isomers.
Using High-Performance Liquid Chromatography (HPLC):
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity.
-
Specialty Columns: Consider using columns with alternative selectivities, such as those with different bonded phases or chiral stationary phases, which can offer better separation of isomers.[6]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can improve resolution.
-
-
Mobile Phase Composition:
-
Solvent Strength: Adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water) can alter the selectivity and improve separation.
-
Solvent Type: Trying different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) can also impact the separation.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for BCFA analysis?
A1: For GC analysis, derivatization to FAMEs is essential to increase the volatility and thermal stability of the fatty acids, as well as to improve peak shape.[1][2] For HPLC, derivatization is not always required, but it is highly recommended. Derivatizing BCFAs to form UV-absorbing or fluorescent esters can significantly enhance detection sensitivity and improve peak symmetry by masking the polar carboxyl group.[3]
Q2: What are the recommended sample preparation techniques for BCFAs from bacterial and mammalian samples?
A2: A common and effective method for extracting total fatty acids from both bacterial and mammalian cells is a one-step hydrolysis and methylation procedure. For a more classical approach, a lipid extraction using a chloroform/methanol mixture (e.g., Folch or Bligh-Dyer methods) followed by transesterification is widely used.[7][8][9]
Q3: How can I improve the sensitivity of my BCFA analysis?
A3:
-
For GC-MS: Use a mass spectrometer in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for your target analytes.
-
For HPLC: Employ a more sensitive detector, such as a fluorescence detector or a mass spectrometer, in conjunction with appropriate derivatization to introduce a fluorescent or ionizable tag.
Data Presentation
Table 1: Comparison of GC Columns for FAME Analysis
| Stationary Phase | Polarity | Key Advantages for BCFA Separation | Common Commercial Names |
| Bis(cyanopropyl) siloxane | High | Excellent separation of cis/trans and positional isomers.[4] | HP-88, SP-2560, CP-Sil 88 |
| Polyethylene Glycol (WAX) | High | Good general-purpose polar phase for FAMEs.[5][10] | DB-WAX, HP-INNOWax |
| 5% Phenyl Methylpolysiloxane | Low | Robust and versatile, but less effective for isomer separation. | DB-5, HP-5MS |
Experimental Protocols
Protocol 1: Sample Preparation for BCFA Analysis from Bacterial Cells (GC-MS)
-
Cell Harvesting: Harvest approximately 10-20 mg (wet weight) of bacterial cells from a culture by centrifugation.
-
Washing: Wash the cell pellet with sterile saline to remove residual media components and centrifuge again.
-
Saponification and Methylation:
-
Add 1 mL of 15% (w/v) NaOH in 50% (v/v) methanol to the cell pellet.
-
Heat at 100°C for 30 minutes in a sealed tube with occasional vortexing.
-
Cool the tube and add 2 mL of 6M HCl in methanol.
-
Heat again at 80°C for 10 minutes.
-
-
Extraction:
Protocol 2: General Purpose RP-HPLC Method for BCFA Analysis
-
Sample Preparation: Extract lipids from the sample using a suitable method (e.g., Folch extraction).[7][9] The final lipid extract should be dissolved in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: Start with a suitable ratio (e.g., 70% A) and increase the concentration of acetonitrile over time to elute the more hydrophobic fatty acids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or Mass Spectrometry (ESI-negative mode).
-
Mandatory Visualization
Caption: Overview of the bacterial synthesis pathway for iso- and anteiso-BCFAs.
Caption: Simplified overview of BCFA signaling through GPCR and PPAR pathways.
References
- 1. gcms.cz [gcms.cz]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. hplc.eu [hplc.eu]
- 7. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 8. 2.2. Lipid Extraction and Fatty Acid Ester Preparation (Blubber, Muscle, Liver) [bio-protocol.org]
- 9. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
dealing with matrix effects in 13-Methyltetradecanoic acid quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically matrix effects, encountered during the quantification of 13-methyltetradecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For this compound, a lipid, these effects can lead to either signal suppression (decreased signal) or signal enhancement (increased signal).[2] This interference directly compromises the accuracy, precision, and sensitivity of quantification, potentially leading to underestimation or overestimation of the analyte's true concentration.[1][3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids (B1166683), salts, and proteins.[1][4]
Q2: What are the most common sources of matrix interference when analyzing this compound in biological samples?
A2: For lipid analytes like this compound, the most significant sources of matrix effects are endogenous phospholipids from cell membranes.[4][5] These highly abundant lipids often co-extract with the analyte of interest and can co-elute during chromatographic analysis, causing ion suppression in the mass spectrometer source.[6] Other sources include salts, proteins, and anticoagulants used during sample collection.
Q3: How can I determine if matrix effects are influencing my this compound analysis?
A3: A common qualitative method is the post-column infusion experiment. This technique helps visualize chromatographic regions where co-eluting matrix components cause ion suppression or enhancement. A simpler and quantitative approach is the post-extraction spike method, where the signal response of the analyte in a clean solvent is compared to its response in an extracted blank matrix sample spiked with the same amount of analyte.[2][7] A significant difference between the two signals indicates the presence of matrix effects.[2]
Q4: What is the best way to quantitatively measure the extent of matrix effects?
A4: The most direct way is to calculate the matrix factor (MF) using the post-extraction spike method.[1][5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solvent (Set A) at the same concentration.
The calculation is as follows:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement. A value between 80% and 120% (0.8 and 1.2) is often considered acceptable.[1]
Q5: What are the primary strategies to overcome matrix effects in this compound quantification?
A5: A multi-faceted approach is most effective.[1] Key strategies include:
-
Optimized Sample Preparation: The goal is to selectively remove interfering components like phospholipids while efficiently extracting this compound. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized phospholipid removal plates (e.g., HybridSPE).[1][8]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the analytical column, mobile phase, and gradient conditions is crucial.[1][7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for accurate quantification.[9] A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same matrix effects as the analyte, thereby providing reliable correction for signal variations.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem: High Signal Variability Between Replicates or Lower-Than-Expected Signal
This is a classic indicator of significant and inconsistent ion suppression.
| Observed Problem | Potential Cause | Recommended Action |
| High Signal Variability | Inconsistent matrix effects between samples.[1] Poor sample homogeneity. | 1. Implement a more rigorous sample preparation method (see Table 1). 2. Use a stable isotope-labeled internal standard. 3. Ensure thorough vortexing or homogenization of samples before extraction.[1] |
| Low Signal / Suppression | Co-eluting matrix components, primarily phospholipids, are suppressing the analyte's ionization. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks.[1] 2. Employ a sample cleanup technique specifically designed for phospholipid removal, such as HybridSPE or a targeted SPE method.[4] |
| Signal Enhancement | Co-eluting matrix components are enhancing the analyte's ionization. | 1. Improve chromatographic separation. 2. Utilize matrix-matched standards for the calibration curve.[1] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques.
| Technique | Principle | Effectiveness for Phospholipid Removal | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Medium | Simple, fast, and inexpensive. | Least effective for removing phospholipids and other endogenous components, often resulting in significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and interferences between two immiscible liquid phases. | Medium to High | Can provide very clean extracts.[8] | Can have low recovery for certain analytes; may require optimization of solvent systems.[8] |
| Solid-Phase Extraction (SPE) | Separation based on affinity differences between the analyte/interferences and a solid sorbent. | High | Good removal of salts and phospholipids; can be automated.[4] | Requires method development to optimize the sorbent, wash, and elution steps.[4] |
| HybridSPE-Phospholipid | Combines protein precipitation with selective removal of phospholipids by a zirconia-coated sorbent. | Very High (>99%)[4] | Combines the simplicity of PPT with highly selective phospholipid removal.[4] | Higher cost per sample compared to other methods.[4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to quantify the degree of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the this compound standard into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).[4]
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through your entire extraction procedure. Spike the analyte into the final, clean extract to achieve the same final concentration as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix sample before starting the extraction procedure. This set is used to calculate recovery, not the matrix effect itself.[4]
-
-
Analysis: Analyze all three sets using your established LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100
-
Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Fatty Acids from Plasma
This protocol describes a common method for extracting fatty acids, including this compound, from plasma.[1]
-
To 100 µL of plasma in a microcentrifuge tube, add your internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A workflow to systematically troubleshoot and mitigate matrix effects.
Logic of Stable Isotope Dilution (SID)
Caption: How a SIL-IS corrects for matrix-induced signal suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. air.unimi.it [air.unimi.it]
stability of 13-Methyltetradecanoic acid during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 13-Methyltetradecanoic acid (13-MTD) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (13-MTD), also known as isopentadecanoic acid, is a branched-chain saturated fatty acid.[1][2] It is of significant interest in research due to its demonstrated anti-tumor and pro-apoptotic activities in various cancer cell lines.[3] Specifically, it has been shown to induce mitochondrial-mediated apoptosis by down-regulating the PI3K/Akt and MAPK signaling pathways.[3][4]
Q2: What are the recommended long-term storage conditions for this compound?
There are conflicting recommendations from suppliers, with some suggesting room temperature and others -20°C.[1][4] As a saturated fatty acid, 13-MTD is expected to be relatively stable against oxidation. Studies on other saturated fatty acids indicate good thermal stability up to 100°C.[5][6] For optimal long-term stability and to minimize the potential for slow degradation, storage at -20°C under desiccating conditions is the most conservative and recommended approach.[4] For solutions of 13-MTD, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[4]
Q3: How stable is this compound in solution?
Solutions of 13-MTD should ideally be prepared fresh for each experiment. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C. Under these conditions, they are generally considered usable for up to one month.[4] Before use, allow the solution to equilibrate to room temperature for at least one hour to ensure homogeneity.[4]
Q4: What are the potential degradation pathways for this compound?
As a saturated fatty acid, 13-MTD is not susceptible to peroxidation, which is a common degradation pathway for unsaturated fatty acids. However, under forced conditions, potential degradation could occur through:
-
Oxidation: At very high temperatures or in the presence of strong oxidizing agents, oxidation could theoretically occur, potentially leading to shorter-chain fatty acids or other oxidized products.
-
Hydrolysis of derivatives: If 13-MTD is in an esterified form (e.g., methyl ester), hydrolysis can occur in the presence of strong acids or bases, reverting it to the free fatty acid.
-
Photodegradation: While less likely for a saturated fatty acid, prolonged exposure to high-intensity UV light could potentially induce some degradation.
Q5: How can I check the purity of my this compound sample?
The purity of 13-MTD can be assessed using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). These methods can separate 13-MTD from potential impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of 13-MTD due to improper storage. | 1. Verify storage conditions (temperature, desiccation). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Perform a purity check of the 13-MTD sample using GC-FID or HPLC-ELSD/MS. |
| Precipitate observed in 13-MTD solution upon thawing | Poor solubility or concentration exceeding solubility limit at lower temperatures. | 1. Ensure the solvent is appropriate (e.g., ethanol). 2. Gently warm the solution to room temperature and vortex to redissolve. 3. If the issue persists, consider preparing a more dilute stock solution. |
| Appearance of new peaks in chromatogram during stability testing | Degradation of 13-MTD. | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Refer to the forced degradation study protocol to understand potential degradation pathways. |
| Loss of biological activity | Degradation of 13-MTD to inactive forms. | 1. Confirm the identity and purity of the 13-MTD stock. 2. Prepare fresh solutions for biological assays. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Duration | Reference |
| Solid (Neat) | -20°C | Desiccating | Up to 12 months | [4] |
| Solid (Neat) | Room Temperature | Dry | Not specified | [1] |
| Solution | -20°C | Tightly sealed vials, aliquoted | Up to 1 month | [4] |
Table 2: Summary of Analytical Methods for Stability Testing
| Technique | Purpose | Derivatization | Key Parameters |
| GC-FID | Purity assessment, quantification | Fatty Acid Methyl Ester (FAME) | Column: DB-FATWAX UI; Injector: 250°C; Detector: 280°C |
| HPLC-ELSD/MS | Purity assessment, identification of non-volatile degradation products | Not always required | Column: C18; Mobile Phase: Acetonitrile/Water gradient |
Experimental Protocols
Protocol 1: Stability-Indicating GC-FID Method for this compound
This protocol describes a method to assess the purity and detect degradation products of 13-MTD.
1. Sample Preparation and Derivatization (FAMEs Preparation):
-
Weigh approximately 5 mg of 13-MTD into a screw-cap glass tube.
-
Add 1 mL of toluene (B28343) and 2 mL of 1% sulfuric acid in methanol (B129727).
-
Incubate at 50°C for 2 hours.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.
-
Centrifuge to separate the layers and transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean vial for GC-FID analysis.
2. GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade 13-MTD to identify potential degradation products and validate the stability-indicating nature of the analytical method. A target degradation of 5-20% is recommended.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 13-MTD in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid 13-MTD at 105°C for 24 hours. Dissolve in the solvent for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
3. Analysis:
-
Analyze the stressed samples using the stability-indicating GC-FID method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation.
Mandatory Visualization
Caption: Workflow for assessing the long-term stability of 13-MTD.
Caption: 13-MTD induces apoptosis by down-regulating p-Akt.
Caption: 13-MTD regulates the MAPK pathway, contributing to its anti-cancer effects.
References
- 1. jafs.com.pl [jafs.com.pl]
- 2. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Gas Chromatography (GC) Analysis of 13-Methyltetradecanoic Acid
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 13-Methyltetradecanoic acid, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing fatty acids. It can be caused by several factors:
-
Active Sites in the System: Free carboxylic acid groups can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, the column, or connecting tubing.[1][2] This is a primary cause of tailing for polar analytes like fatty acids.
-
Poor Column Condition: The stationary phase at the head of the column may be degraded or contaminated with non-volatile residues from previous injections.[1][3]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volume or expose active sites, leading to peak tailing.[1][4]
-
Inadequate Derivatization: Free fatty acids are inherently prone to tailing. Incomplete conversion to their more volatile and less polar ester form (e.g., Fatty Acid Methyl Esters - FAMEs) will result in the tailing of the underivatized acid.[5][6]
-
Contaminated Injector Liner: The injector liner can accumulate non-volatile residues, creating active sites for analyte interaction.[7]
Troubleshooting Steps:
-
Ensure Complete Derivatization: Verify your derivatization protocol. Fatty acids are typically converted to FAMEs before GC analysis to improve volatility and reduce peak tailing.[5][6]
-
Use a Deactivated Inlet Liner: Replace the injector liner with a fresh, deactivated one. Using a liner with glass wool can sometimes help trap non-volatile matrix components.[7]
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove any contaminated or degraded stationary phase.[1][3]
-
Check Column Installation: Re-cut the column ensuring a clean, 90-degree cut and reinstall it in the inlet according to the manufacturer's instructions to avoid dead volume.[1][4]
-
Inject a Hydrocarbon Standard: To diagnose if the issue is with the system's flow path or chemical activity, inject a non-polar hydrocarbon standard. If the hydrocarbon peak does not tail, the problem is likely due to active sites interacting with your polar analyte.[2]
Q2: My this compound peak is fronting. What is the cause and how can I fix it?
Peak fronting, an asymmetry where the front of the peak is sloped, is most commonly caused by column overload.[7]
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase at the beginning of the column.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly different in polarity or elution strength compared to the stationary phase, it can cause poor sample focusing at the head of the column.[8][9]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[7]
-
Use a Higher Capacity Column: If dilution is not feasible, consider using a column with a thicker film or a larger internal diameter, which can handle larger sample loads.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase or a solvent with similar properties.[8]
Q3: The peak for this compound is broad. What are the likely causes and solutions?
Broad peaks can lead to poor resolution and reduced sensitivity.
-
Sub-optimal Flow Rate: The carrier gas flow rate may be too high or too low.
-
Slow Injection: A slow injection speed can introduce the sample as a wide band onto the column.
-
Incorrect Initial Oven Temperature: An initial oven temperature that is too high can prevent proper focusing of the analyte at the head of the column. Conversely, a starting temperature that is too low for the analyte can also cause broadening.[7]
-
Dead Volume: Excessive volume in the flow path between the injector and the column, or the column and the detector, can cause peak broadening.[9]
-
Column Contamination or Degradation: A contaminated or degraded column will exhibit reduced efficiency, leading to broader peaks.[5]
Troubleshooting Steps:
-
Optimize Carrier Gas Flow Rate: Determine the optimal flow rate for your column dimensions and carrier gas.
-
Ensure a Fast Injection: Use an autosampler for consistent and rapid injections.
-
Adjust Oven Temperature Program: The initial oven temperature should typically be about 20°C lower than the boiling point of the sample solvent for efficient analyte focusing.[1]
-
Minimize Dead Volume: Ensure proper column installation and use appropriate fittings.[9]
-
Column Maintenance: If the column is old or has been used extensively with complex matrices, consider replacing it.
Data Presentation
Table 1: Impact of GC Parameters on Peak Shape for Fatty Acid Analysis
| Parameter | Typical Value/Setting | Impact on Poor Peak Shape (Tailing, Fronting, Broadening) |
| Injector Temperature | 250 °C | Too low can cause peak broadening or tailing; too high can lead to sample degradation.[7] |
| GC Column | Highly polar (e.g., cyanosilicone) | The choice of stationary phase affects selectivity and resolution. A mismatch in polarity between the analyte and the column can lead to poor peak shape.[7][10][11] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can offer faster analysis and better efficiency at higher flow rates, potentially leading to sharper peaks.[7] Fluctuations in flow can cause shifts in retention time and altered peak shapes.[12] |
| Oven Program | Start ~60-100°C, ramp to ~240°C | The initial temperature and ramp rate are crucial for analyte focusing and peak width.[7] An initial temperature that is too high can cause poor focusing.[1] |
| Detector (FID) Temp | 250-300 °C | Must be high enough to prevent condensation of the analytes, which could otherwise cause peak tailing or broadening.[7] |
| Injection Volume | 1 µL | Overloading the column with too large an injection volume is a common cause of peak fronting.[7] |
Experimental Protocols
Protocol: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol provides a general guideline for the esterification of this compound using BF3-methanol, a common and effective method.[6]
Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride (BF3) in methanol
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Autosampler vials with caps
-
Vortex mixer
-
Incubator or oven
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into an autosampler vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of a 1 mg/mL solution of the acid in a suitable solvent (e.g., acetonitrile) to the vial.
-
Add 50 µL of 14% BF3 in methanol. This provides a molar excess of the reagent.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in an incubator or oven at 60 °C for 60 minutes. The temperature and time can be optimized for the specific application.[6]
-
-
Extraction:
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial and vortex for 10 seconds.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer (containing the FAME) to a new autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[6]
-
-
Analysis: Inject 1 µL of the hexane solution into the GC.
Mandatory Visualization
Caption: A workflow for troubleshooting poor peak shape in the GC analysis of this compound.
Caption: A typical experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
derivatization methods for enhanced detection of 13-Methyltetradecanoic acid
Welcome to the technical support center for the analysis of 13-methyltetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enhanced detection of this branched-chain fatty acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of this compound.
Question: Why am I observing poor peak shape and tailing for this compound in my GC-MS analysis?
Answer: Poor peak shape and tailing for fatty acids in gas chromatography (GC) are common issues that typically arise from the polar nature of the carboxylic acid group. This functional group can interact with active sites in the GC system, such as the injector liner and the column stationary phase, leading to peak tailing.[1] To mitigate this, derivatization is crucial to convert the polar carboxylic acid into a less polar, more volatile ester or silyl (B83357) derivative.[1][2]
Common solutions include:
-
Esterification: Convert the fatty acid to its fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or boron trichloride (B1173362) in methanol (BCl3-methanol).[1]
-
Silylation: Form a trimethylsilyl (B98337) (TMS) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]
If you are already performing derivatization, incomplete reactions could be the culprit. Ensure your reagents are not expired and that your reaction conditions (temperature and time) are optimized. Also, ensure your sample is free of water, as moisture can hinder the derivatization process.[1]
Question: My derivatization reaction for LC-MS analysis is showing low yield. What are the possible causes?
Answer: Low derivatization yield for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can be attributed to several factors. The choice of derivatization reagent and reaction conditions are critical for achieving high efficiency.
Potential causes and solutions include:
-
Reagent Instability: Some derivatization reagents are sensitive to moisture and light.[4] Store reagents according to the manufacturer's instructions and prepare fresh solutions when necessary.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the derivatization efficiency. Refer to established protocols for your chosen reagent and consider optimizing these parameters for this compound.
-
Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
-
Incorrect Stoichiometry: Ensure that the derivatization reagent is in molar excess to the amount of this compound in your sample.
Question: I am seeing extraneous peaks in my chromatogram after derivatization. What is their origin?
Answer: Extraneous peaks in your chromatogram can originate from several sources, including the derivatization reagent itself, byproducts of the reaction, or contaminants.
Here's how to troubleshoot:
-
Reagent Blanks: Always run a reagent blank (all reaction components except your sample) to identify peaks originating from the derivatization reagents or solvent.
-
Reaction Byproducts: Some derivatization reactions can produce byproducts. For example, silylation with BSTFA can produce mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which are typically volatile and elute with the solvent front.[3]
-
Sample Contamination: Ensure that your sample, solvents, and glassware are free from contaminants that could react with the derivatization reagent.
-
Side Reactions: The derivatization reagent may react with other functional groups in your sample if it is not specific to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for enhancing the detection of this compound by GC-MS?
A1: The two most prevalent derivatization techniques for GC-MS analysis of fatty acids are esterification and silylation.[1][5]
-
Esterification (specifically, methyl esterification): This method converts the carboxylic acid to a fatty acid methyl ester (FAME). A common reagent is 14% boron trifluoride in methanol (BF3-methanol).[1] This procedure is robust and the resulting FAMEs are stable.
-
Silylation: This technique forms a trimethylsilyl (TMS) ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[1][3][6] Silylation is a versatile method that can also derivatize other functional groups like hydroxyls and amines.[1]
Q2: What are the best derivatization strategies for enhancing the detection of this compound by LC-MS?
A2: For LC-MS, derivatization aims to introduce a UV-absorbing or fluorescent tag to the molecule, significantly improving detection sensitivity, especially when using UV or fluorescence detectors.[7][8][9] For mass spectrometry detection, derivatization can improve ionization efficiency.[10][11]
-
UV-Active Derivatization: Reagents like 2,4'-dibromoacetophenone (B128361) can be used to add a chromophore to the fatty acid, allowing for sensitive UV detection.[12][13]
-
Fluorescent Derivatization: For high sensitivity, fluorescent tagging reagents are employed. Examples include 9-Anthryldiazomethane (ADAM)[9][14] and 4-(N,N-dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ).[15]
Q3: How do I choose between esterification and silylation for GC-MS analysis?
A3: The choice depends on your specific analytical needs.
-
Esterification to FAMEs is generally preferred for targeted analysis of fatty acids as it is highly specific to the carboxyl group and produces clean mass spectra.[1]
-
Silylation is a stronger derivatization method and can be used for compounds that are difficult to esterify.[3][6] It is also advantageous when analyzing multiple classes of compounds (e.g., fatty acids and sugars) in a single run, as it derivatizes various functional groups.[1] However, the TMS derivatives can be more moisture-sensitive and the mass spectra can be more complex.[1][4]
Q4: Are there any safety precautions I should take when using these derivatization reagents?
A4: Yes, many derivatization reagents are hazardous and should be handled with care in a well-ventilated fume hood.
-
Boron trifluoride (BF3) and Boron trichloride (BCl3) are toxic and corrosive.
-
Silylating reagents like BSTFA and MSTFA are flammable and can cause irritation.[6]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol is adapted from standard procedures for fatty acid methylation.[1]
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (BF3-methanol) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with screw caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Transfer a known amount of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 1-2 mL of 14% BF3-methanol solution to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 10-60 minutes. The optimal time may need to be determined empirically.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol is based on common silylation procedures.[1][3]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with screw caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Ensure the sample is completely dry. Lyophilize or dry the sample under a stream of nitrogen.
-
Dissolve the dried sample in a suitable volume of aprotic solvent in a reaction vial.
-
Add the silylating reagent (BSTFA + 1% TMCS) in molar excess.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 30-60 minutes.[1]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS system.
Data Presentation
| Derivatization Method | Reagent | Typical Reaction Conditions | Derivative | Analytical Method | Key Advantages |
| Esterification | 14% BF3 in Methanol | 60°C for 10-60 min[1] | Methyl Ester (FAME) | GC-MS | High specificity, stable derivative, clean MS spectra[1] |
| Silylation | BSTFA + 1% TMCS | 60°C for 30-60 min[1] | Trimethylsilyl (TMS) Ester | GC-MS | Stronger derivatizing agent, versatile for multiple functional groups[1][3] |
| UV Derivatization | 2,4'-Dibromoacetophenone | 40-50°C for 30-120 min[12] | Phenacyl Ester | LC-UV | Enhanced UV detection[12] |
| Fluorescence Derivatization | 9-Anthryldiazomethane (ADAM) | Room temperature for >60 min[14] | Anthrylmethyl Ester | LC-Fluorescence | High sensitivity and selectivity[9][14] |
Visualizations
Experimental Workflow for Derivatization
Caption: Derivatization workflows for this compound analysis.
Signaling Pathway of this compound in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[16][17] It has been reported to down-regulate the phosphorylation of Akt, a central protein in cell survival pathways.[17] This inhibition of the Akt pathway can lead to the activation of downstream effector caspases, such as caspase-3, ultimately resulting in programmed cell death.[17][18]
Caption: Apoptosis induction by this compound via Akt pathway.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esslabshop.com [esslabshop.com]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jafs.com.pl [jafs.com.pl]
- 13. researchgate.net [researchgate.net]
- 14. jasco-global.com [jasco-global.com]
- 15. Automatic analyzer for highly polar carboxylic acids based on fluorescence derivatization-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yang851.com [yang851.com]
Technical Support Center: Analysis of 13-Methyltetradecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 13-Methyltetradecanoic acid.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during the analysis of this compound, with a focus on minimizing contamination.
Issue 1: Unexpected Peaks in Chromatogram (Ghost Peaks)
Description: The chromatogram shows peaks that are not present in the sample or standard. These are often referred to as "ghost peaks."
Possible Causes and Solutions:
-
Contaminated Solvents: Solvents used for sample preparation and extraction can be a significant source of contamination.
-
Troubleshooting Step: Run a solvent blank (injecting only the solvent) to check for contaminant peaks.
-
Solution: Use high-purity, GC-MS grade solvents. Always test new solvent batches by running a blank before use.
-
-
Contaminated Glassware and Labware: Glassware and other lab equipment can introduce contaminants if not properly cleaned.
-
GC System Contamination: The Gas Chromatography (GC) system itself can be a source of contamination.
-
Troubleshooting Step: Run a system blank (a run without an injection) to check for contamination from the carrier gas or system components.
-
Solution:
-
Injector Port: Regularly replace the septum and liner. Use high-quality, low-bleed septa. Fingerprints on the liner can also be a source of contamination.
-
Syringe: The syringe is a common source of carryover contamination. Thoroughly rinse the syringe with a high-purity solvent.
-
Column Bleed: Excessive column bleed can introduce ghost peaks. Ensure the column is properly conditioned and operated within its temperature limits.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Description: The chromatographic peak for this compound is asymmetrical, showing either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).
Possible Causes and Solutions:
-
Active Sites in the GC System: Active sites in the injector, column, or detector can interact with the analyte, causing peak tailing.
-
Troubleshooting Step: Inject a standard of a known active compound to assess system activity.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly clean the ion source of the mass spectrometer.
-
-
Column Overloading: Injecting too much sample can lead to peak fronting.
-
Troubleshooting Step: Analyze a series of dilutions of your sample.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue 3: Co-elution with Contaminants
Description: A contaminant peak elutes at the same or a very similar retention time as this compound, interfering with accurate quantification. Branched-chain fatty acids are known to sometimes co-elute with other fatty acid methyl esters (FAMEs).
Possible Causes and Solutions:
-
Suboptimal GC Method: The Gas Chromatography method may not be optimized for the separation of this compound from potential contaminants.
-
Troubleshooting Step: Review the GC oven temperature program and carrier gas flow rate.
-
Solution:
-
Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best resolution.
-
GC Column: The choice of GC column is critical. A more polar column may provide better separation for FAMEs.
-
-
-
Presence of Phthalates or Other Plasticizers: These are common laboratory contaminants that can co-elute with fatty acids.
-
Troubleshooting Step: Analyze a standard of common plasticizers to determine their retention times under your chromatographic conditions.
-
Solution: Implement the contamination prevention measures described in Issue 1 to minimize plasticizer contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: The most common sources of contamination are plasticizers (e.g., phthalates) from plastic labware, contaminated solvents, impure reagents, and residues from improperly cleaned glassware. The GC system itself, including the septum, liner, and column, can also be a source of contamination.
Q2: How can I prevent contamination from plasticware?
A2: The best practice is to avoid plastic labware whenever possible and use glassware instead. If plasticware is unavoidable, it is crucial to select high-quality plastics and to perform thorough cleaning and blank checks to assess potential leaching of contaminants. A study on fatty acid analysis demonstrated that switching from plastic to glass syringes and stainless-steel filter holders significantly reduced contamination levels of palmitic and stearic acids.[1]
Q3: What type of GC column is best for the analysis of this compound methyl ester (FAME)?
A3: For FAME analysis, polar capillary columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX, HP-INNOWax), are commonly used and generally provide good separation of fatty acid methyl esters. The choice of column will also depend on the specific sample matrix and the other fatty acids present.
Q4: How should I prepare my samples to minimize contamination?
A4: Sample preparation should be conducted in a clean environment, away from potential sources of contamination. Use high-purity solvents and reagents. All glassware should be meticulously cleaned and baked. A detailed experimental protocol for the derivatization of fatty acids to fatty acid methyl esters (FAMEs) is provided below.
Quantitative Data Summary
The following tables summarize quantitative data related to contamination in fatty acid analysis.
Table 1: Contamination Levels of Palmitic (C16:0) and Stearic (C18:0) Acids from Different Labware
| Labware Configuration | Mean Contamination Level of C16:0 (ppm) | Mean Contamination Level of C18:0 (ppm) |
| Original Method (Plastic Syringe & Filter) | 6.6 ± 1.2 | 8.9 ± 2.1 |
| Revised Method (Glass Syringe & Stainless Steel Filter Holder) | 2.6 ± 0.9 | 1.9 ± 0.8 |
Source: Adapted from a study on minimizing contamination from plastic labware.[1]
Table 2: Common Solvents and Their Potential as Contamination Sources
| Solvent Class | Examples | Contamination Risk |
| Class 1 | Benzene, Carbon tetrachloride | High (should be avoided) |
| Class 2 | Acetonitrile, Hexane (B92381), Methanol, Toluene | Moderate (use high-purity grades) |
| Class 3 | Acetic acid, Acetone, Ethanol, Heptane | Lower (still require purity checks) |
Source: Based on ICH Q3C guidelines for residual solvents.[3]
Experimental Protocols
Protocol for Derivatization of this compound to its Methyl Ester (FAME)
This protocol is a general guideline for the esterification of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Sample containing this compound (1-25 mg)
-
Micro reaction vessel (5-10 mL)
-
Boron trichloride-methanol solution (BCl3-methanol), 12% w/w
-
Water (deionized or HPLC grade)
-
Hexane (high-purity, GC-MS grade)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 1-25 mg of the sample into a 5-10 mL micro reaction vessel.
-
Add 2 mL of BCl3-methanol solution to the vessel.[4]
-
Heat the mixture at 60 °C for 5-10 minutes.[4] The optimal derivatization time should be determined for your specific sample matrix by analyzing aliquots at different time points.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.[4]
-
Shake the vessel vigorously for at least one minute to ensure the FAMEs are extracted into the hexane layer.[4]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the this compound methyl ester, to a clean GC vial for analysis.
-
It is crucial to also prepare a reagent blank by following the same procedure without the sample to identify any potential contamination from the reagents or the procedure itself.[4]
Visualizations
The following diagrams illustrate key workflows and logical relationships in minimizing contamination during this compound analysis.
Caption: Workflow for Minimizing Contamination in this compound Analysis.
Caption: Logical Flow for Troubleshooting Contamination Issues.
References
Validation & Comparative
A Comparative Guide to Bacterial Biomarkers: Validating 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate identification of specific bacteria is paramount in clinical diagnostics, environmental monitoring, and drug development. While traditional culture-based methods have long been the gold standard, they are often time-consuming. This has led to the exploration of molecular biomarkers for more rapid and specific identification. This guide provides a comparative overview of using fatty acid profiles, with a focus on 13-methyltetradecanoic acid, against other biomarker-based methods for the identification of specific bacteria.
This compound: A Potential Bacterial Marker
This compound, also known as isopentadecanoic acid (iso-C15:0), is a branched-chain saturated fatty acid. It has been identified in the cellular lipid profiles of various bacteria, including species of Streptomyces, Brevibacillus, and Bacillus.[1][2][3] While its presence suggests it could serve as a potential biomarker, extensive validation studies quantifying its specificity and sensitivity for a particular bacterial species are not widely available in peer-reviewed literature. The utility of a single fatty acid as a unique biomarker is often limited, as many fatty acids are present across different bacterial genera.
Therefore, this guide will focus on the broader and more established method of Cellular Fatty Acid Methyl Ester (FAME) analysis , using specific fatty acids like this compound and the well-validated Tuberculostearic acid as examples. This will be compared with genetic biomarker analysis, a widely used alternative.
Comparative Analysis: Fatty Acid vs. Genetic Biomarkers
The identification of bacteria through biomarkers primarily relies on two major approaches: analyzing the unique lipid composition of the cell wall (chemotaxonomy) or detecting specific genetic sequences. Each method offers distinct advantages and disadvantages.
| Feature | Fatty Acid Profiling (e.g., FAME Analysis) | Genetic Markers (e.g., PCR-based) |
| Principle | Identification based on the unique and quantifiable fatty acid composition of bacterial cell membranes. | Detection of specific DNA or RNA sequences unique to a particular bacterial species or group. |
| Target Molecule | Cellular fatty acids (e.g., this compound, Tuberculostearic acid). | DNA or RNA (e.g., 16S rRNA gene, insertion sequences like IS6110). |
| Methodology | Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] | Polymerase Chain Reaction (PCR), Real-Time PCR (qPCR), DNA sequencing.[8][9][10] |
| Sample Type | Cultured bacterial cells, environmental samples.[11] | Clinical specimens (sputum, blood, tissue), cultured cells, environmental samples.[9] |
| Speed | Relatively rapid (hours to a day).[4][12] | Rapid (hours).[8] |
| Specificity | Can be high for certain species with unique fatty acids (e.g., Tuberculostearic acid for M. tuberculosis). For others, profiles may overlap between species.[4] | Generally very high, as genetic sequences can be highly specific to a species. |
| Sensitivity | Can be very high, with detection limits in the range of 100-1000 Colony Forming Units (CFU) for specific lipids.[12][13] | Highly sensitive, capable of detecting very low numbers of bacteria.[8][14] |
| Quantitative? | Yes, can provide quantitative data on the abundance of specific fatty acids, which can correlate with bacterial load.[12][15][16] | Yes, with qPCR, it can be quantitative. |
| Viability | Does not distinguish between viable and non-viable organisms. | Does not typically distinguish between viable and non-viable organisms. |
| Cost | Can be cost-effective for high-throughput analysis after initial equipment investment. | Can be relatively low-cost per sample. |
Performance Data: Tuberculostearic Acid vs. IS6110 for Mycobacterium tuberculosis
To provide a concrete comparison, the following table summarizes the performance of a well-established fatty acid biomarker, Tuberculostearic acid (10-methyloctadecanoic acid), and a widely used genetic marker, IS6110, for the detection of Mycobacterium tuberculosis (MTB).
| Biomarker | Method | Sensitivity | Specificity | Key Findings |
| Tuberculostearic Acid (TSA) | GC-MS / LC-MS | High (historically reported as 83.3%-100%)[16] | High (historically reported as 98.9%-100%)[16] | Can be used to quantify bacterial load with detection limits of ~100 CFU.[12][13][17] Its stability allows for analysis of autoclaved samples.[15] |
| IS6110 | Real-Time PCR (qPCR) | Variable (29.6% - 92.3%)[9][10] | Variable (80% - 100%)[9][10] | Performance varies significantly based on the type of clinical sample (e.g., blood, urine, tissue).[9] Combining samples can increase sensitivity.[9] Digital PCR may offer improved sensitivity over qPCR.[14] |
Experimental Protocols
Cellular Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
This protocol is a generalized procedure for the analysis of bacterial fatty acids.
1. Bacterial Culture and Harvesting:
-
Grow bacteria under standardized conditions (e.g., on Trypticase Soy Broth Agar) to ensure a consistent fatty acid profile.[7]
-
Harvest bacterial cells from a specified sector of a quadrant streak plate to ensure a standardized physiological age.[7]
2. Saponification:
-
Place harvested cells in a clean culture tube.
-
Add 1.0 ml of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water).
-
Seal the tubes securely and heat in a boiling water bath for approximately 30 minutes, with intermittent vigorous vortexing.[7]
3. Methylation:
-
Cool the tubes and add 2.0 ml of a methylation reagent (e.g., 6N HCl in methanol).
-
Seal and heat at 80°C for 10 minutes. This step is critical in terms of time and temperature.[7]
4. Extraction:
-
Cool the tubes and add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).
-
Mix gently for about 10 minutes.
-
Remove the aqueous (lower) phase and discard.
5. Base Wash:
-
Add 3.0 ml of a dilute NaOH solution (e.g., 0.3 M) to the solvent phase.
-
Mix gently for 5 minutes.
-
Transfer the upper solvent phase containing the FAMEs to a clean vial for analysis.
6. GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a fused-silica capillary column (e.g., HP-5).[5]
-
Use a temperature program that ramps from approximately 170°C to 270°C.[7]
-
The separated fatty acid methyl esters are detected and identified by a mass spectrometer.
-
Peaks are identified by comparing their retention times and mass spectra to a known standard library.[5]
Logical Framework for Biomarker Validation
The validation of any biomarker, including this compound, follows a logical progression to establish its clinical or diagnostic utility.
Conclusion
This compound is a component of the fatty acid profile of several bacterial species and holds potential as a biomarker. However, its utility as a standalone, specific marker for a single species requires further rigorous validation. The broader technique of cellular fatty acid profiling by GC-MS is a well-established, rapid, and quantitative method for bacterial identification that offers a valuable alternative to traditional methods.
When compared to genetic marker analysis, fatty acid profiling provides a different type of molecular data that can be complementary. While genetic methods often offer higher specificity, fatty acid analysis can provide quantitative data that correlates with bacterial load and can be highly effective for certain genera and species, such as Mycobacterium. The choice of biomarker and methodology will ultimately depend on the specific application, the required level of specificity and sensitivity, and the available resources. For researchers and drug development professionals, understanding the strengths and limitations of each approach is crucial for selecting the most appropriate tool for bacterial identification and characterization.
References
- 1. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fatty acids composition | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. journals.asm.org [journals.asm.org]
- 5. ccug.se [ccug.se]
- 6. [PDF] Identification of Bacteria by Gas Chromatography of Cellular Fatty Acids Technical Note # 101 | Semantic Scholar [semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. Performance of Xpert MTB/RIF RUO Assay and IS6110 Real-Time PCR for Mycobacterium tuberculosis Detection in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance of the IS6110-TaqMan® assay in the diagnosis of extrapulmonary tuberculosis from different biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of cellular fatty acid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - LIFS Tools web portal [lifs-tools.org]
- 13. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of digital PCR assay in detection of M.tuberculosis IS6110 and IS1081 in tuberculosis patients plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Iso- vs. Anteiso-Pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of iso-pentadecanoic acid (13-methyltetradecanoic acid) and anteiso-pentadecanoic acid (12-methyltetradecanoic acid). These branched-chain fatty acids (BCFAs), while structurally similar, exhibit distinct and sometimes opposing effects on cellular processes. This document summarizes key differences in their impacts on cancer cell proliferation, gene expression in hepatocytes and adipocytes, and cell membrane fluidity, supported by experimental data and detailed methodologies.
Key Biological Activities: A Comparative Overview
The positioning of the methyl group on the penultimate carbon (iso) versus the antepenultimate carbon (anteiso) leads to significant differences in the biological functions of these fatty acids.
Anticancer Activity in MCF-7 Breast Cancer Cells
Studies have shown that iso-pentadecanoic acid is significantly more potent in inhibiting the growth of MCF-7 human breast cancer cells compared to its anteiso- counterpart. This difference in activity is linked to greater cellular uptake and the induction of apoptosis.
Table 1: Comparison of Anticancer Effects in MCF-7 Cells
| Parameter | Iso-Pentadecanoic Acid (iso-15:0) | Anteiso-Pentadecanoic Acid (anteiso-15:0) | Reference |
| Cell Viability Reduction (at 200 µM) | [1] | ||
| 24 hours | 27 ± 2.8% | No significant effect | [1] |
| 48 hours | 35 ± 4.6% | No significant effect | [1] |
| 72 hours | 44 ± 6.8% | No significant effect | [1] |
| Cellular Incorporation (µmol/mg protein) | 19.1 ± 1.3 | 11.8 ± 0.7 | [1] |
| Apoptosis-Related Gene Expression (Fold Change) | [1] | ||
| Pro-apoptotic Bax | 1.72 ± 0.14 (Upregulation) | No significant effect | [1] |
| Anti-apoptotic Bcl-2 | 0.71 ± 0.6 (Downregulation) | No significant effect | [1] |
Differential Effects on Gene Expression
Iso- and anteiso-pentadecanoic acid exert distinct and often opposing effects on the expression of genes involved in lipid metabolism and inflammation in different cell types.
In the HepG2 human hepatocyte cell line, iso-pentadecanoic acid has been shown to decrease the expression of genes involved in fatty acid synthesis and inflammation. Conversely, anteiso-pentadecanoic acid tends to increase the expression of some of these genes.[2]
Table 2: Gene Expression Changes in HepG2 Cells
| Gene | Function | Effect of Iso-Pentadecanoic Acid | Effect of Anteiso-Pentadecanoic Acid | Reference |
| FASN (Fatty Acid Synthase) | Fatty Acid Synthesis | Decreased Expression | Increased Expression | [2] |
| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Lipid Metabolism Regulation | Decreased Expression | No significant effect | [2] |
| CRP (C-reactive protein) | Inflammation Marker | Decreased Expression | Increased Expression | [2] |
| IL-6 (Interleukin-6) | Inflammation Marker | Decreased Expression | Increased Expression | [2] |
In human visceral adipocytes, both fatty acids have been shown to modulate the expression of genes related to inflammation, but with differing effects on Interleukin-6.
Table 3: Gene Expression Changes in Human Visceral Adipocytes
| Gene | Function | Effect of Iso-Pentadecanoic Acid | Effect of Anteiso-Pentadecanoic Acid | Reference |
| ALOX-15 (Arachidonate 15-Lipoxygenase) | Pro-inflammatory Enzyme | Decreased Expression | Decreased Expression | [3] |
| IL-6 (Interleukin-6) | Inflammation Marker | Decreased Expression (dose-dependent) | Increased Expression | [3] |
Impact on Cell Membrane Fluidity in Bacillus subtilis
The structural differences between iso- and anteiso-pentadecanoic acid also influence their effect on the physical properties of cell membranes. Anteiso-pentadecanoic acid is more effective at increasing membrane fluidity. This is a critical adaptation for bacteria like Bacillus subtilis in response to cold stress.
Table 4: Membrane Fluidity in Bacillus subtilis
| Fatty Acid Enrichment | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity | Reference |
| Wild Type | Mix of iso- and anteiso- | ~0.245 | Normal | [4] |
| Iso-BCFA Enriched | ~77% iso-BCFAs | ~0.250 | Lower | [4] |
| Anteiso-BCFA Enriched | ~77% anteiso-BCFAs | ~0.235 | Higher | [4] |
| Note: Lower DPH anisotropy values indicate higher membrane fluidity. |
Experimental Protocols
Cell Viability Assay (MCF-7 Cells)
-
Cell Culture: MCF-7 human breast cancer cells were cultured in appropriate media.
-
Treatment: Cells were exposed to media containing increasing doses (from 50 to 400 µM) of iso-pentadecanoic acid or anteiso-pentadecanoic acid for 24, 48, and 72 hours.[1]
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT assay.[5] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance is read using a microplate reader.
Gene Expression Analysis (HepG2 and Adipocytes)
-
Cell Treatment: HepG2 cells or human visceral adipocytes were incubated with specified concentrations of iso- or anteiso-pentadecanoic acid for a designated period (e.g., 48 hours).[2][3]
-
RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes (e.g., FASN, SREBP1, CRP, IL-6, ALOX-15) were quantified using qRT-PCR. A housekeeping gene (e.g., β-actin) was used as an internal control for normalization. The 2-ΔΔCt method is commonly used to calculate the relative fold change in gene expression.[1]
Membrane Fluidity Measurement (Bacillus subtilis)
-
Cell Culture and Labeling: Bacillus subtilis cells were grown to the exponential phase. The cell membranes were then labeled with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Fluorescence Anisotropy Measurement: Fluorescence anisotropy of the DPH-labeled cells was measured using a fluorometer. The sample is excited with polarized light, and the emitted light is measured in planes parallel and perpendicular to the excitation plane.
-
Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities in the parallel and perpendicular channels, and G is a correction factor for the instrument. Lower anisotropy values correspond to higher membrane fluidity.
Visualizing the Pathways and Workflows
Caption: Experimental workflow for comparing the biological activities of iso- and anteiso-pentadecanoic acid.
Caption: Differential effects of iso- and anteiso-pentadecanoic acid on apoptosis-related proteins in MCF-7 cells.
Caption: Opposing effects of iso- and anteiso-pentadecanoic acid on gene expression in HepG2 cells.
References
A Tale of Two Fatty Acids: 13-Methyltetradecanoic Acid vs. Palmitic Acid in the Battle Against Cancer
For Immediate Release
In the intricate world of cancer cell biology, fatty acids are emerging as critical players, capable of both fueling malignant progression and triggering cellular demise. This guide offers a detailed comparison of two such molecules: 13-Methyltetradecanoic acid (13-MTD), a branched-chain fatty acid with promising anti-cancer properties, and palmitic acid (PA), a ubiquitous saturated fatty acid whose role in cancer is markedly complex and context-dependent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current experimental data, a deep dive into the molecular mechanisms, and detailed experimental protocols.
At a Glance: 13-MTD vs. Palmitic Acid
| Feature | This compound (13-MTD) | Palmitic Acid (PA) |
| Primary Effect on Cancer Cells | Predominantly anti-cancer: induces apoptosis and inhibits proliferation.[1][2][3][4][5] | Dual role: Can be either pro-cancer (promoting proliferation and metastasis) or anti-cancer (inhibiting proliferation and inducing apoptosis), depending on the cancer type.[6][7][8][9] |
| Mechanism of Action | Downregulates the PI3K/AKT signaling pathway, activates MAPK pathways (p38 and JNK), and triggers caspase-mediated apoptosis.[1][5] | Anti-cancer effects are often mediated by inhibition of the STAT3 and PI3K/Akt pathways.[8][9] Pro-cancer effects can be driven by pathways like TLR4/ROS/NF-κB. |
| Consistency of Effect | Consistently demonstrates anti-tumor activity across various studied cancer cell lines.[4] | Effects are highly dependent on the specific cancer cell line and its metabolic wiring.[6][8] |
Quantitative Analysis of Cellular Effects
The following tables summarize the quantitative data from various studies, highlighting the distinct impacts of 13-MTD and palmitic acid on cancer cell viability and proliferation.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µg/mL) at 48h | Time-Dependent IC50 for Jurkat Cells (µg/mL) | Reference |
| Jurkat | T-cell non-Hodgkin's lymphoma | 25.74 ± 3.50 | 24h: 38.51 ± 0.72, 48h: 25.74 ± 3.50, 72h: 11.82 ± 0.90 | [1] |
| Hut78 | T-cell non-Hodgkin's lymphoma | 31.29 ± 2.27 | N/A | [1] |
| EL4 | T-cell non-Hodgkin's lymphoma | 31.53 ± 5.18 | N/A | [1] |
Table 2: Apoptosis Induction by this compound (48h treatment)
| Cell Line | Concentration (µg/mL) | % Apoptotic Cells | Reference |
| Jurkat | 60 | 85.17 ± 2.25 | |
| Hut78 | 60 | 83.67 ± 9.77 | |
| EL4 | 60 | 72.20 ± 1.51 |
Table 3: The Dichotomous Effects of Palmitic Acid on Cancer Cell Proliferation
| Cell Line | Cancer Type | Effect | Quantitative Data | Reference |
| MGC-803 | Gastric Cancer | Inhibition | Up to 85.3% inhibition at 150 µM after 48h. | [9] |
| SGC-7901, AGS, BGC-823 | Gastric Cancer | Inhibition | Concentration-dependent inhibition. | [9] |
| RL95-2 | Endometrial Cancer | Inhibition | ED50 of 69.51 µM at 24h. | [6] |
| HEC-1-A | Endometrial Cancer | Inhibition | ED50 of 56.89 µM at 48h. | [6] |
| CPA, BAR-T, OE33 | Esophageal Adenocarcinoma | Promotion | Significant increase in proliferation and colony formation at 30 µM. | [10] |
| AsPC-1 | Pancreatic Cancer | Increased Invasiveness | Promotes invasion through TLR4/ROS/NF-κB/MMP-9 signaling. | |
| Oral Carcinomas, Melanoma | Oral and Skin Cancer | Promotes Metastasis | Alters the cancer genome to increase metastatic potential.[6] |
Signaling Pathways and Mechanisms of Action
The differential effects of 13-MTD and palmitic acid stem from their distinct interactions with cellular signaling networks.
This compound: A Pro-Apoptotic Molecule
13-MTD consistently steers cancer cells towards programmed cell death. Its primary mechanism involves the suppression of the pro-survival PI3K/AKT pathway.[1] By inhibiting AKT phosphorylation, 13-MTD relieves the brakes on apoptotic machinery.[1] Concurrently, it activates the p38 and JNK arms of the MAPK pathway, which further promotes apoptosis.[5] This cascade culminates in the activation of executioner caspases, leading to the systematic dismantling of the cell.[5]
Palmitic Acid: A Double-Edged Sword
The influence of palmitic acid on cancer cells is multifaceted and appears to be dictated by the specific cellular context.
Anti-Cancer Effects: In certain cancers, such as gastric and endometrial cancer, palmitic acid acts as a tumor suppressor.[8][9] It has been shown to inhibit the JAK/STAT3 signaling pathway, a critical axis for cancer cell proliferation and survival.[8][9] By reducing the phosphorylation of STAT3, palmitic acid can halt the cell cycle and induce apoptosis.[8] Some studies also point to its ability to inhibit the PI3K/Akt pathway, mirroring the action of 13-MTD.
Pro-Cancer Effects: In contrast, for malignancies like oral, skin, and pancreatic cancers, palmitic acid can be a potent promoter of aggressive phenotypes.[6] It has been found to enhance metastasis by inducing long-lasting genomic changes that create a "metastatic memory" in cancer cells.[6] One of the proposed mechanisms for its pro-invasive effects is the activation of the TLR4/ROS/NF-κB signaling pathway, which upregulates matrix metalloproteinases (MMPs) that facilitate cell invasion.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the effects of 13-MTD and palmitic acid on cancer cells.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 13-MTD or palmitic acid for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT labeling reagent to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50/ED50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol Outline:
-
Cell Treatment: Culture and treat cells with 13-MTD or palmitic acid.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells in vitro.
Principle: A Transwell insert with a porous membrane is coated with a basement membrane matrix (e.g., Matrigel). Cancer cells are seeded in the upper chamber in serum-free media, and media containing a chemoattractant (e.g., FBS) is placed in the lower chamber. Invasive cells degrade the matrix, migrate through the pores, and adhere to the bottom of the membrane.
Protocol Outline:
-
Chamber Preparation: Coat the Transwell inserts with Matrigel and allow it to solidify.
-
Cell Seeding: Seed pre-treated (with 13-MTD or palmitic acid) or untreated cells in the upper chamber in serum-free media.
-
Incubation: Place the inserts in a well containing chemoattractant and incubate for 24-48 hours.
-
Removal of Non-Invasive Cells: Gently remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol (B129727) and stain with a dye such as crystal violet.
-
Quantification: Elute the dye and measure its absorbance, or count the stained cells in several microscopic fields.
Conclusion
The comparative analysis of this compound and palmitic acid reveals the profound and varied influence of fatty acids on cancer cell fate. 13-MTD emerges as a consistent inducer of apoptosis through well-defined signaling pathways, positioning it as a molecule of interest for further therapeutic development. In stark contrast, palmitic acid's role is enigmatic, with its effects swinging from tumor suppression to promotion depending on the cancer's origin and molecular characteristics. This highlights the critical need for a deeper understanding of the metabolic reprogramming in different cancers to harness fatty acid metabolism for therapeutic benefit. Future research should focus on elucidating the precise molecular switches that dictate the cellular response to palmitic acid, which could unveil novel therapeutic targets and dietary intervention strategies in oncology.
References
- 1. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 13-Methyltetradecanoic Acid and 12-Methyltetradecanoic Acid: Biochemical Properties and Therapeutic Potential
Researchers and drug development professionals are increasingly interested in the therapeutic applications of branched-chain fatty acids. This guide provides a comparative study of two such molecules: 13-Methyltetradecanoic acid (13-MTD) and 12-methyltetradecanoic acid (12-MTA). While structurally similar, these fatty acids exhibit distinct biochemical properties and mechanisms of action, particularly in the context of cancer therapy.
Physicochemical and Biological Properties
Both 13-MTD and 12-MTA are saturated branched-chain fatty acids with the same molecular formula and weight.[1][2][3] However, the position of the methyl group on the tetradecanoic acid chain influences their biological activities.
| Property | This compound (13-MTD) | 12-Methyltetradecanoic acid (12-MTA) |
| Molecular Formula | C₁₅H₃₀O₂[1][2][4] | C₁₅H₃₀O₂[3] |
| Molecular Weight | 242.40 g/mol [1][4] | 242.40 g/mol [3] |
| Synonyms | 13-methylmyristic acid, Isopentadecanoic acid[1] | (+)-12-Methyl myristic acid, anteiso-C(15)-fatty acid[3][5] |
| Primary Biological Activity | Antitumor agent, induces apoptosis in cancer cells.[4][6][7] | Antibacterial properties, inhibits cancer cell proliferation.[5][8] |
| Source | Originally purified from a soy fermentation product, can be chemically synthesized.[6] | Found in sea cucumber extract, also synthetically available.[8] |
Comparative Anti-Cancer Activity and Mechanisms of Action
Both fatty acids have demonstrated anti-tumor properties by inducing apoptosis (programmed cell death) in various cancer cell lines. However, their underlying molecular mechanisms appear to diverge.
This compound (13-MTD) has been shown to inhibit the growth of several cancer cell lines, including T-cell lymphomas, bladder cancer, breast cancer, prostate cancer, and hepatocellular carcinoma.[6][7] Its primary mechanism of action involves the downregulation of key cell survival signaling pathways. Specifically, 13-MTD inhibits the phosphorylation of AKT, a crucial protein in a pathway that promotes cell survival and proliferation.[6][7] By down-regulating p-AKT, 13-MTD allows for the activation of apoptotic pathways.[6][7] Furthermore, in bladder cancer cells, 13-MTD has been shown to regulate both the AKT and MAPK signaling pathways to induce mitochondrial-mediated apoptosis.[6] A notable advantage of 13-MTD is its low toxicity and minimal side effects, making it a potential candidate for a chemotherapeutic supplement.[6]
12-Methyltetradecanoic acid (12-MTA) also inhibits the proliferation of various cancer cell lines, with reported IC50 values ranging from 17.99 to 35.44 µg/ml.[8] Its pro-apoptotic activity is associated with an increase in caspase-3 activity, a key executioner enzyme in apoptosis.[8] A distinguishing feature of 12-MTA's mechanism is its selective inhibition of 5-lipoxygenase (5-LOX).[8] This enzyme is involved in the production of pro-inflammatory molecules, and its inhibition by 12-MTA leads to a reduction in 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite that can promote cancer cell survival.[8] Exogenous 5-HETE was found to protect cancer cells from 12-MTA-induced cell death, further supporting the role of 5-LOX inhibition in its anti-cancer effect.[8]
Signaling Pathways
The signaling pathways affected by 13-MTD and 12-MTA are visualized below.
Caption: Signaling pathway of this compound (13-MTD).
Caption: Signaling pathway of 12-Methyltetradecanoic Acid (12-MTA).
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the anti-cancer effects of 13-MTD and 12-MTA.
This compound (13-MTD) Studies
-
Cell Lines and Culture: Various human cancer cell lines were used, including T-cell lymphoma (Jurkat, Hut78, EL4), bladder cancer, breast cancer, prostate cancer, and hepatocellular carcinoma cells.[6][7] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Proliferation Assay: The inhibitory effect of 13-MTD on cell growth was evaluated using methods like the Cell Counting Kit-8 (CCK-8) assay.[7]
-
Apoptosis Analysis: Apoptosis was quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.[7][8]
-
Western Blotting: To investigate the mechanism of action, protein levels of key signaling molecules such as AKT, phosphorylated-AKT (p-AKT), and caspase-3 were determined by Western blotting.[7]
-
In Vivo Studies: The anti-tumor activity of 13-MTD was also assessed in animal models, such as xenografts in mice, where tumor growth was monitored after treatment.[7]
12-Methyltetradecanoic Acid (12-MTA) Studies
-
Cell Lines and Culture: A variety of cancer cell lines, including the prostate cancer cell line PC3, were used.[8]
-
Cell Proliferation Assay: The MTT assay was employed to determine the ability of 12-MTA to inhibit cell proliferation.[8]
-
Apoptosis Detection: Morphologic changes, propidium iodide (PI) staining, and caspase-3 activation assays were used to confirm the induction of apoptosis.[8]
-
Eicosanoid Metabolism Analysis: The effect of 12-MTA on arachidonate (B1239269) metabolism was examined in cells and with purified lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to measure the levels of metabolites like 5-HETE.[8]
Experimental Workflow
The general workflow for investigating the anti-cancer properties of these fatty acids is outlined below.
Caption: General experimental workflow for studying anti-cancer fatty acids.
Conclusion
References
- 1. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. scbt.com [scbt.com]
- 4. yang851.com [yang851.com]
- 5. 12-METHYLTETRADECANOIC ACID | 5502-94-3 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effect of 13-Methyltetradecanoic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pro-apoptotic efficacy of 13-Methyltetradecanoic acid (13-MTD) against commonly used chemotherapy agents: doxorubicin, cisplatin, and paclitaxel. The objective is to present supporting experimental data, detailed methodologies, and a clear visualization of the underlying signaling pathways to aid in the evaluation of 13-MTD as a potential therapeutic agent.
Comparative Analysis of In Vivo Pro-Apoptotic Efficacy
The following table summarizes the key findings from various preclinical in vivo studies, offering a quantitative comparison of tumor growth inhibition and apoptosis induction by 13-MTD and its alternatives in different xenograft models.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Apoptosis Induction (TUNEL/Caspase-3) | Reference(s) |
| This compound (13-MTD) | Prostate Carcinoma (DU 145) | Nude Mice | 70 mg/kg, p.o. daily for ~40 days | 84.6% | Apoptosis detected by DNA fragmentation | |
| Hepatocarcinoma (LCI-D35) | Nude Mice | 70 mg/kg, p.o. daily for ~40 days | 65.2% | Apoptosis detected by DNA fragmentation | ||
| T-cell Non-Hodgkin's Lymphoma (Jurkat) | Nude Mice | Not specified | 40% | Enhanced activation of caspase-3 and PARP cleavage | [1] | |
| Doxorubicin | Soft Tissue Sarcoma Xenografts | Nude Mice | Not specified | Stabilized tumor growth | Induced pro-apoptotic effects | |
| Prostate Cancer (PC-3 and DU-145) | Xenograft Mouse Model | 1 mg/kg, every 3 days for 3 weeks (in combination) | Slower tumor growth (in combination) | Induced apoptosis (in combination) | [2] | |
| Cisplatin | Lewis Lung Carcinoma | C57BL/6 Mice | Not specified (in combination with IR) | Significant tumor suppression (in combination) | Enhanced caspase-3 processing (in combination) | [3] |
| Ovarian Cancer (SKOV3) | Nude Mice | 2 mg/kg | Diminished tumor volume | Not specified | [4] | |
| Paclitaxel | Non-Small Cell Lung Cancer (A-549 & H-322m) | Xenograft Murine Model | Not specified (in combination) | 60% reduced tumor growth rate (in combination) | Significantly increased apoptotic activity | |
| HeLa Human Tumor Xenografts | Athymic Nude Mice | 30 mg/kg (single dose) | Higher antitumor activity than free PTX | Higher content of apoptotic bodies | [1] | |
| Prostate Cancer (PC3M) | BALB/c Nude Mice | Not specified | Suppressed prostate tumor growth | Induced apoptosis | [5] |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the known signaling pathways through which 13-MTD and the comparative drugs induce apoptosis.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Animal Models and Tumor Xenografts
-
Animals: Athymic nude mice (nu/nu) or other appropriate immunocompromised strains, typically 4-6 weeks old, are used.
-
Cell Lines: Human cancer cell lines such as DU 145 (prostate), LCI-D35 (hepatocarcinoma), Jurkat (T-cell lymphoma), A549 (lung), SKOV3 (ovarian), and HeLa (cervical) are cultured under standard conditions.
-
Tumor Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of serum-free medium or PBS is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width^2) / 2. Treatment is typically initiated when tumors reach a volume of 100-200 mm^3.
Drug Administration
-
This compound: Administered orally (p.o.) once daily.
-
Doxorubicin, Cisplatin, Paclitaxel: Typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection, with dosing schedules varying depending on the study.[1][3][4]
In Vivo Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.
-
Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) to permeabilize the tissue.
-
Labeling: The slides are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI or propidium (B1200493) iodide. Slides are then mounted with an anti-fade mounting medium.
-
Analysis: Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area.
This method detects the active form of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Tissue Preparation and Pre-treatment: Similar to the TUNEL assay, paraffin-embedded tumor sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: The percentage of caspase-3 positive cells is determined by light microscopy.
In Vivo Caspase-3 Activity Assay
This assay provides a quantitative measure of caspase-3 activity in tumor lysates.
-
Tumor Lysate Preparation: Excised tumors are homogenized in a lysis buffer on ice. The homogenate is then centrifuged, and the supernatant (cytosolic extract) is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement: The lysate is incubated with a caspase-3 specific substrate conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-pNA). Cleavage of the substrate by active caspase-3 releases the fluorophore or chromophore, which can be measured using a fluorometer or a spectrophotometer.
-
Data Analysis: The caspase-3 activity is normalized to the total protein concentration and expressed as fold change relative to the control group.
References
A Comparative Analysis of 13-MTD and Standard Chemotherapeutic Agents in Oncology Research
For Immediate Release
This guide provides a detailed comparison of the efficacy of 13-Methyltetradecanoic acid (13-MTD), a novel anti-cancer compound, with established chemotherapeutic agents for T-cell non-Hodgkin's lymphoma (T-NHL) and bladder cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound (13-MTD) is a saturated branched-chain fatty acid, originally purified from soy fermentation products, that has demonstrated significant anti-tumor activity in preclinical studies.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. This guide presents a comparative analysis of 13-MTD's efficacy against doxorubicin (B1662922) for T-cell lymphoma and against gemcitabine (B846) and cisplatin (B142131) for bladder cancer. While direct comparative studies are limited, this guide synthesizes available data to provide an objective assessment.
Efficacy in T-Cell Non-Hodgkin's Lymphoma: 13-MTD vs. Doxorubicin
13-MTD has shown potent cytotoxic effects against various T-NHL cell lines.[1] Doxorubicin is a standard-of-care anthracycline antibiotic used in the treatment of lymphomas.[3][4] An indirect comparison of their in vitro efficacy, based on half-maximal inhibitory concentration (IC50) values, is presented below.
Data Presentation: In Vitro Efficacy in T-NHL Cell Lines
| Cell Line | 13-MTD IC50 (µg/mL) at 48h | Doxorubicin IC50 (nM) at 18-48h |
| Jurkat | 25.74 ± 3.50 | 49 - 951 |
| Hut78 | 31.29 ± 2.27 | Not Available |
| EL4 | 31.53 ± 5.18 | ~32,000 (as reported in µg/mL converted to nM) |
Note: IC50 values for doxorubicin in Jurkat cells show a wide range depending on the study and experimental conditions.
Mechanism of Action
13-MTD: Induces apoptosis by down-regulating the phosphorylation of AKT, a key protein in cell survival pathways.[1] This leads to the inhibition of NF-κB, a transcription factor that promotes cell survival and proliferation, and the subsequent activation of caspase-3, a critical executioner of apoptosis.[1]
Doxorubicin: Primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and repair.[3][4] This leads to DNA strand breaks and ultimately triggers apoptosis. Doxorubicin is also known to generate reactive oxygen species, which contribute to its cytotoxic effects.[3]
Caption: Signaling pathways of 13-MTD and Doxorubicin.
Efficacy in Bladder Cancer: 13-MTD vs. Gemcitabine and Cisplatin
13-MTD has been shown to inhibit the proliferation and viability of human bladder cancer cells by inducing mitochondrial-mediated apoptosis.[5] Gemcitabine and cisplatin are standard first-line chemotherapeutic agents for bladder cancer.[6] Due to a lack of published specific IC50 values for 13-MTD in a named bladder cancer cell line from the available search results, a direct quantitative comparison is not currently possible. However, a qualitative comparison of the mechanism of action and available efficacy data for gemcitabine and cisplatin are presented.
Data Presentation: In Vitro Efficacy in Bladder Cancer Cell Lines
| Cell Line | Gemcitabine IC50 (nM) at 72h | Cisplatin IC50 (nM) at 72h |
| T24 | 4.9 | 610.5 |
Mechanism of Action
13-MTD: Induces apoptosis in bladder cancer cells through the regulation of the AKT and MAPK signaling pathways.[5] It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[5]
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.[6] Cisplatin: Forms platinum-DNA adducts, leading to DNA damage and apoptosis.[6]
Caption: 13-MTD induced apoptosis pathway in bladder cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 13-MTD, doxorubicin, gemcitabine, cisplatin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.
-
Absorbance Measurement: Measure the absorbance of the resulting product at 405 nm.
-
Data Analysis: Quantify caspase-3 activity based on the absorbance values.
Western Blot Analysis for p-AKT
This technique is used to detect the phosphorylation status of the AKT protein.
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) and total AKT.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-AKT.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume regularly.
-
Compound Administration: Once tumors reach a certain size, administer the test compound or a vehicle control to the mice (e.g., orally or intraperitoneally).
-
Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of 13-Methyltetradecanoic Acid as a Microbial Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and quantification of microbial populations are critical in diverse fields, from clinical diagnostics to environmental monitoring and drug development. Chemical markers, such as specific fatty acids, offer a culture-independent method for characterizing microbial communities. Among these, 13-methyltetradecanoic acid, a branched-chain fatty acid (BCFA), has been utilized as a potential microbial marker. This guide provides an objective comparison of the specificity of this compound against other microbial markers, supported by experimental data and detailed protocols.
This compound: A Profile
This compound, also known as iso-pentadecanoic acid or iso-C15:0, is a saturated fatty acid with a methyl group at the iso position (second to last carbon from the methyl end). It is a common constituent of the cell membranes of many bacterial species, where it, along with other branched-chain fatty acids, plays a crucial role in maintaining membrane fluidity, especially in response to environmental stressors like temperature changes.[1][2]
Specificity as a Microbial Marker: A Comparative Analysis
The utility of a microbial marker hinges on its specificity – its presence in the target microbial group and its absence in the surrounding environment or host. While this compound is prevalent in bacteria, it is not exclusive to the microbial world. It is also found in the fat of ruminant animals and in some marine organisms, which can complicate its use as a specific microbial marker in certain contexts.[3]
To provide a clearer picture of its specificity, the following table summarizes the presence and relative abundance of this compound and other key branched-chain fatty acids across different microbial phyla.
Table 1: Comparative Abundance of Key Branched-Chain Fatty Acids in Major Bacterial Phyla
| Fatty Acid Marker | Phylum | Representative Genera | Typical Relative Abundance (%) | Notes |
| This compound (iso-C15:0) | Firmicutes | Bacillus, Listeria, Clostridium | 5 - 30 | Often a major component.[4] |
| Actinobacteria | Streptomyces, Nocardia | 10 - 40 | Frequently a dominant branched-chain fatty acid.[5][6] | |
| Bacteroidetes | Bacteroides, Prevotella | 1 - 15 | Present, but often less abundant than other branched-chain fatty acids.[7][8] | |
| Proteobacteria | Pseudomonas, Escherichia | < 5 | Generally found in lower amounts.[1] | |
| 12-Methyltetradecanoic acid (anteiso-C15:0) | Firmicutes | Listeria, Bacillus | 10 - 60 | Abundance can increase at lower temperatures.[2][9] |
| Bacteroidetes | Bacteroides | 5 - 20 | A significant component in many species.[7] | |
| 14-Methylpentadecanoic acid (iso-C16:0) | Actinobacteria | Streptomyces | 5 - 20 | Commonly found alongside iso-C15:0.[5] |
| Firmicutes | Bacillus | 1 - 10 | Present in many species. | |
| Cyclopropane (B1198618) Fatty Acids (e.g., 17:0cy) | Proteobacteria | Escherichia, Salmonella | 10 - 30 | Common in Gram-negative bacteria, especially in stationary phase.[10] |
Key Observations:
-
Broad but Not Universal Distribution: this compound is present across several major bacterial phyla, making it a broad indicator of bacterial presence. However, its absence or low abundance in some groups, like many Proteobacteria, limits its universality.
-
Comparison with Anteiso-C15:0: The isomeric form, anteiso-12-methyltetradecanoic acid (anteiso-C15:0), is also a significant bacterial marker. The ratio of iso to anteiso forms can vary between bacterial species and in response to environmental conditions such as temperature, offering a more nuanced signature of microbial composition.[2][9] For instance, in Listeria monocytogenes, the proportion of anteiso-C15:0 increases at lower growth temperatures.[2][9]
-
Alternative Chemical Markers: Other fatty acids, such as cyclopropane fatty acids, are more specific to certain bacterial groups (e.g., Gram-negative bacteria) and can provide complementary information.
-
Genetic vs. Chemical Markers: While fatty acid analysis provides a snapshot of the viable microbial community's biomass and physiological state, genetic markers (e.g., 16S rRNA gene sequencing) offer higher taxonomic resolution and are less susceptible to dietary interference.[11][12] However, genetic markers may not distinguish between live and dead cells.
Experimental Protocols
To accurately assess the specificity and abundance of this compound and other fatty acid markers, standardized and rigorous experimental protocols are essential.
Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis of Bacterial Cultures
This protocol outlines the standard procedure for extracting and analyzing fatty acids from bacterial cultures using Gas Chromatography (GC).
1. Cell Culture and Harvesting:
- Grow bacterial cultures under standardized conditions (medium, temperature, growth phase).
- Harvest cells by centrifugation.
- Wash the cell pellet with a suitable buffer to remove residual media components.
2. Saponification and Methylation:
- Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat to saponify the lipids, releasing the fatty acids.
- Acidify the mixture and add a methylating agent (e.g., BF3-methanol or HCl-methanol) and heat to convert the fatty acids to their volatile methyl esters (FAMEs).
3. Extraction:
- Extract the FAMEs into an organic solvent (e.g., hexane (B92381) or a hexane-methyl tert-butyl ether mixture).
- Wash the organic phase to remove residual reagents.
4. Analysis by Gas Chromatography (GC):
- Inject the FAME extract into a GC equipped with a suitable capillary column (e.g., a polar or mid-polar column).
- Use a temperature program to separate the FAMEs based on their boiling points and polarity.
- Identify individual FAMEs by comparing their retention times to those of known standards.
- Quantify the abundance of each FAME by integrating the peak area and comparing it to an internal standard.
Protocol 2: Differentiating Microbial from Dietary this compound using Stable Isotope Probing (SIP)
This advanced technique can trace the origin of fatty acids in complex samples.
1. Labeled Substrate Administration:
- Introduce a stable isotope-labeled substrate (e.g., ¹³C-glucose or ¹³C-acetate) into the environment or culture medium.
- Microorganisms that actively metabolize the substrate will incorporate the ¹³C into their newly synthesized fatty acids.
2. Sample Collection and FAME Analysis:
- Collect samples at various time points.
- Perform FAME analysis as described in Protocol 1.
3. Isotope Ratio Mass Spectrometry (IRMS) Analysis:
- Analyze the FAMEs using a GC coupled to an IRMS (GC-C-IRMS).
- The IRMS will determine the ¹³C enrichment of each individual fatty acid.
4. Data Interpretation:
- A significant ¹³C enrichment in this compound indicates its de novo synthesis by the microbial community from the labeled substrate.
- The absence of ¹³C enrichment suggests a dietary or environmental origin.[13][14]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.
Caption: Comparison of chemical and genetic microbial markers.
Conclusion and Recommendations
This compound is a useful, broadly applicable marker for the presence of bacterial biomass. Its analysis is well-established and provides quantitative data that can reflect the viable microbial population. However, its lack of absolute specificity to bacteria necessitates careful consideration of the sample matrix.
For optimal specificity, we recommend the following:
-
Use a Multi-Marker Approach: Combine the analysis of this compound with other branched-chain fatty acids (e.g., anteiso-C15:0) and other marker types (e.g., cyclopropane fatty acids) to generate a more detailed and specific microbial fingerprint.
-
Consider Isomeric Ratios: The ratio of iso- to anteiso- branched-chain fatty acids can provide additional information about the microbial community composition and its physiological state.
-
Integrate with Genetic Methods: For high-resolution taxonomic identification, complement fatty acid analysis with 16S rRNA gene sequencing or metagenomics.
-
Employ Stable Isotope Probing in Complex Environments: When dietary or environmental contamination is a concern, stable isotope probing is a powerful tool to definitively identify microbially-synthesized fatty acids.
By employing a multi-faceted analytical strategy, researchers can leverage the strengths of this compound as a microbial marker while mitigating its limitations, leading to more accurate and insightful characterizations of microbial communities.
References
- 1. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acids of the genus Bacillus: an example of branched-chain preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of antimicrobial activities and fatty acid composition of actinobacteria isolated from water surface of underground lakes from Badzheyskaya and Okhotnichya caves in Siberia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific [frontiersin.org]
- 11. Comparison of Microbial and Chemical Source Tracking Markers To Identify Fecal Contamination Sources in the Humber River (Toronto, Ontario, Canada) and Associated Storm Water Outfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of Analytical Methods for 13-Methyltetradecanoic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 13-methyltetradecanoic acid, a branched-chain fatty acid, in biological matrices is crucial for various research applications, including metabolic studies and biomarker discovery. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the two most common analytical techniques for fatty acid analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by typical performance data and detailed experimental protocols.
Comparison of Analytical Method Performance
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Lower Limit of Quantitation (LLOQ) | ~0.1 - 1 µg/mL | ~0.05 - 0.5 µg/mL |
| Recovery | 85 - 115% | 85 - 115% |
| Derivatization | Typically Required | Often Not Required |
| Throughput | Lower | Higher |
| Specificity | High | Very High |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. The following sections provide representative methodologies for the analysis of this compound in biological matrices using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like fatty acids.[4][5][6] This method typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[7][8]
1. Sample Preparation (Plasma/Serum)
-
Lipid Extraction:
-
To 100 µL of plasma or serum in a glass tube, add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a non-endogenous odd-chain fatty acid).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.
-
Seal the tube and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 250°C at 5°C/min, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of a wide range of analytes, often without the need for derivatization.[9][10][11]
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
To aid in the understanding of the analytical workflow and the validation process, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. gtfch.org [gtfch.org]
- 2. database.ich.org [database.ich.org]
- 3. agilent.com [agilent.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Ultra-high-performance liquid chromatography-tandem mass spectrometry analysis of serum metabolomic characteristics in people with different vitamin D levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 13-Methyltetradecanoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 13-Methyltetradecanoic Acid.
This compound is not classified as a hazardous substance according to the Classification, Labelling and Packaging (CLP) regulation.[1] It is not known to have irritating effects on the skin or eyes, nor does it have sensitizing effects.[2] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.
Summary of Key Disposal and Safety Information
| Characteristic | Information | Source |
| Hazard Classification | Not classified as hazardous | [1] |
| Primary Disposal Route | In accordance with national and local regulations | |
| Small Quantities | May be disposed of with household waste | [1] |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water | [1][2] |
| Container Handling | Leave in original containers; do not mix with other waste |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Keep this compound waste separate from other chemical waste streams.
-
Ensure the waste container is clearly labeled with the chemical name.
2. Container Management:
-
Whenever possible, use the original container to store the waste.
-
Ensure the container is in good condition, free from leaks, and securely sealed to prevent spills.
-
Handle uncleaned, empty containers as you would the product itself.
3. Disposal of Small Quantities:
-
For very small quantities, disposal with regular laboratory or household waste may be permissible, subject to local regulations.[1] Always confirm your institution's specific policies.
4. Disposal of Spilled Material:
-
In the event of a spill, absorb the material using an inert, liquid-binding material such as sand, diatomite, acid binders, or universal binders.[1][2]
-
Collect the contaminated absorbent material into a suitable, sealable container.
-
Dispose of the contaminated material as waste, following the same procedures for the chemical itself.[2]
5. Disposal of Empty Containers:
-
To ensure the complete removal of the chemical, triple rinse the empty container with a suitable solvent.[3][4]
-
Collect the solvent rinsate and manage it as chemical waste.
-
Once thoroughly cleaned and dried, the container may be disposed of as non-hazardous waste or recycled, depending on institutional guidelines.
6. Final Disposal:
-
Dispose of the contained chemical waste through your institution's designated hazardous waste disposal program or a licensed chemical waste contractor.
-
Adhere strictly to all national and local regulations governing chemical waste disposal.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 13-Methyltetradecanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 13-Methyltetradecanoic Acid (CAS 2485-71-4). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified as an irritant. Based on GHS classifications, it can cause skin and eye irritation and may lead to respiratory irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |
Operational Plan: From Procurement to Disposal
This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.
Pre-Handling and Preparation
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE): Before handling the substance, don the following mandatory PPE:
-
Eye and Face Protection: Chemical safety goggles with side shields are required.[4][5] A face shield should be worn over goggles when there is a risk of splashing.[5]
-
Skin Protection: A lab coat or a chemical-resistant apron is necessary.[6] For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[6][7]
-
Hand Protection: Wear chemical-resistant gloves.[2] Nitrile or butyl rubber gloves are suitable for handling acids.[4] Always check for glove integrity before use.
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.[4]
-
Handling and Experimental Procedures
-
General Handling: Avoid direct contact with the skin and eyes.[3] Do not breathe in dust or vapors.[3]
-
Weighing and Transferring: Conduct these operations in a fume hood to control potential dust or vapor release.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed.[8]
-
Incompatibilities: Store away from bases and reducing agents.[3]
Spill and Emergency Procedures
-
Minor Spills:
-
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][10] Remove contact lenses if present and easy to do so.[2] Seek medical attention.[3][10]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing.[3][10] Get medical attention if irritation persists.[2][10]
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[3]
-
Ingestion: Wash out the mouth with water.[10] Do NOT induce vomiting.[2][10] Seek immediate medical attention.[10]
-
Disposal Plan
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations.[3]
-
Disposal Method: Dispose of the waste material in an approved hazardous waste disposal plant.[8] Do not allow the chemical to enter the environment.[3] Smaller quantities are sometimes disposed of with household waste, but this is not standard practice for laboratory settings.[9]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. quora.com [quora.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
